3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
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Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-8-9-6-4-7-2-3-10(5)6/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHYZWPWNOJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680180 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886886-04-0 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886886-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known physicochemical characteristics, details a key synthetic protocol, and discusses its role as a crucial intermediate in the development of potential therapeutic agents.
Core Chemical Properties
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound. Its core structure consists of a triazole ring fused to a tetrahydropyrazine ring, with a methyl group substitution.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 3-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | PubChem |
| CAS Number | 886886-04-0 | PubChem |
| Molecular Formula | C₆H₁₀N₄ | PubChem |
| Molecular Weight | 138.17 g/mol | PubChem |
| Canonical SMILES | CC1=NN=C2N1CCNC2 | PubChem |
| InChI Key | WRGHYZWPWNOJEF-UHFFFAOYSA-N | PubChem |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Sigma-Aldrich |
| Boiling Point | 340.651 °C at 760 mmHg | Computed |
| Flash Point | 159.82 °C | Computed |
| Melting Point | No data available | |
| Solubility | No data available | |
| pKa | No data available | |
| LogP | No data available |
Synthesis and Experimental Protocols
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine has been described as a multi-step process. A key method involves the synthesis of a precursor, 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, which is then hydrogenated to yield the target compound.
Synthesis of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate)
A common route to the intermediate involves the condensation of 2-hydrazinylpyrazine with acetaldehyde.
-
Materials: 2-hydrazinylpyrazine, acetaldehyde, ethanol.
-
Procedure: To a solution of 2-hydrazinylpyrazine (1 equivalent) in ethanol, acetaldehyde (1 equivalent) is added. The reaction mixture is stirred at room temperature for a specified period to facilitate the formation of a hydrazone in situ. Subsequent cyclization, which can be promoted by heat, yields 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[1]
Hydrogenation to 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (Final Product)
The final step involves the reduction of the pyrazine ring of the intermediate.
-
Materials: 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, 10% Palladium on carbon (Pd/C) catalyst, ethanol.
-
Procedure: A solution of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine in ethanol is subjected to hydrogenation in the presence of a 10% Pd/C catalyst.[1] The reaction is carried out under a hydrogen atmosphere at room temperature for approximately 12 hours.[1] After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure, and the crude product can be purified by column chromatography to afford pure 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.[1]
Biological Activity and Applications
Currently, there is a lack of published data on the specific biological activity, mechanism of action, and pharmacological profile of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine itself.
However, the core structure of triazolo[4,3-a]pyrazine is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active compounds. The primary significance of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in the scientific literature is its role as a key synthetic intermediate for the development of more complex molecules with potential therapeutic applications.
Intermediate in the Synthesis of Antitubercular Agents
Recent research has demonstrated the use of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a building block for a series of novel triazolo[4,3-a]pyrazine derivatives.[1] These derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] In these studies, the core compound is chemically modified to introduce various substituents, and the resulting analogs are then screened for their biological efficacy. This highlights the importance of the title compound in the drug discovery pipeline for new antitubercular agents.
Conclusion
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a heterocyclic compound with well-defined core chemical properties and established synthetic routes. While direct biological activity data for this specific molecule is not currently available, its significance as a key intermediate in the synthesis of potentially potent antitubercular agents is evident. Further research into the pharmacological properties of this core structure and its derivatives is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug development.
References
Unveiling the Structure of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its close structural analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[4] This guide outlines the fundamental molecular characteristics, proposes a synthetic pathway, details expected analytical methodologies for structural confirmation, and explores potential biological significance based on related compounds.
Molecular Structure and Properties
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole and pyrazine ring system. The core structure is a bicyclic system with a methyl group substitution at the 3-position of the triazolo ring.
Below is a 2D representation of the chemical structure.
Caption: 2D Chemical Structure.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H10N4 | PubChem[1] |
| Molecular Weight | 138.17 g/mol | PubChem[1] |
| IUPAC Name | 3-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | PubChem[1] |
| CAS Number | 886886-04-0 | PubChem[1] |
Proposed Synthesis Pathway
The following diagram illustrates a generalized workflow for the synthesis and characterization.
Caption: Synthetic and Analytical Workflow.
Experimental Protocols for Structure Elucidation
The following are detailed, albeit hypothetical, experimental protocols for the key analytical techniques required to confirm the structure of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. These are based on standard laboratory practices and methodologies reported for analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Expected signals would include a singlet for the methyl group, and multiplets for the methylene protons of the tetrahydro-pyrazine ring. The chemical shifts, splitting patterns, and integration values would be crucial for assigning the protons to their respective positions in the molecule.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.
-
3.2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion would be observed at m/z 139.1. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Table 2: Expected Analytical Data (Hypothetical)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to methyl protons and tetrahydro-pyrazine ring protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spec (ESI-MS) | [M+H]⁺ ion at m/z 139.1. |
Potential Biological Signaling Pathway Involvement
Derivatives of the triazolo[4,3-a]pyrazine scaffold have been investigated for various biological activities, including anticancer properties. Studies on the trifluoromethyl analog have suggested that these compounds can induce apoptosis through the mitochondrial pathway.[5] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.
The following diagram illustrates a potential signaling pathway that could be investigated for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: Hypothesized Apoptosis Pathway.
Conclusion
The structural elucidation of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine relies on a combination of synthetic chemistry and modern analytical techniques. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on well-established principles and data from closely related analogs. Further research is warranted to isolate or synthesize this compound and confirm its structure and biological activity through the experimental protocols outlined herein.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | C6H10N4 | CID 51606505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride | C9H13ClN6S | CID 168429728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthesis Data for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Overview
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) or detailed synthesis protocols for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The CAS number for this compound is 886886-04-0. While its existence is documented, detailed characterization data appears to be unpublished or not readily accessible.
In lieu of data for the requested compound, this technical guide presents the available spectroscopic and synthesis information for the closely related analogue, 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride . This compound is a key intermediate in the synthesis of various pharmaceutical agents and has been more extensively characterized in the literature. The data presented here is intended to serve as a reference point for researchers and scientists working with similar chemical scaffolds.
Spectroscopic Data of 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
The following tables summarize the available spectroscopic data for the trifluoromethyl analogue.
Table 1: Mass Spectrometry Data
| Analysis Type | Ion | m/z | Reference |
| LCMS | [M+H]⁺ | 342 | [1] |
Table 2: Infrared (IR) Spectroscopy Data
| Technique | Wavenumber (cm⁻¹) | Description | Reference |
| KBr | 3354 | N-H stretch | [1] |
| KBr | 2919 | C-H stretch | [1] |
| KBr | 1629 | C=N stretch | [1] |
| KBr | 1535, 1498 | Aromatic ring stretch | [1] |
| KBr | 1138, 1011 | C-F stretch | [1] |
| KBr | 947 | C-H bend | [1] |
Table 3: ¹H-NMR Spectroscopy Data
| Solvent | Frequency | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |
| CDCl₃ | 400 MHz | 4.09 | t | 5.6 Hz | 2H | [1] |
| CDCl₃ | 400 MHz | 4.29 | t | 5.2 Hz | 2H | [1] |
| CDCl₃ | 400 MHz | 5.06 | s | - | 2H | [1] |
Experimental Protocols
The following section details the synthetic procedure for 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
Synthesis of 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
This procedure describes a common method for the synthesis of the title compound.
Materials:
-
2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
-
Methanol
-
Concentrated Hydrochloric Acid (37%)
Procedure:
-
A suspension of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in methanol is prepared in a suitable reaction vessel.
-
The mixture is heated to 55 °C with stirring.
-
Concentrated hydrochloric acid is added dropwise to the heated suspension.
-
The reaction is maintained at 55 °C for 1 hour.
-
The solvent is then partially removed under reduced pressure to facilitate crystallization.
-
The resulting solid is collected by filtration, washed, and dried to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
References
An In-depth Technical Guide to the Potential Mechanism of Action of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its Analogs
The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] Extensive research has identified two primary mechanisms of action for this class of compounds: anticancer and antibacterial activities.
Anticancer Activity: Dual Inhibition of c-Met and VEGFR-2 Kinases
A significant body of research has focused on the anticancer potential of triazolo[4,3-a]pyrazine derivatives. The primary mechanism identified is the dual inhibition of two key receptor tyrosine kinases: the mesenchymal-epithelial transition factor (c-Met) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[2][3][4][5]
1.1. The c-Met and VEGFR-2 Signaling Pathways
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[6] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] By simultaneously inhibiting both c-Met and VEGFR-2, triazolo[4,3-a]pyrazine derivatives can exert a multi-pronged attack on cancer cells, targeting both tumor cell growth and the blood supply that sustains it.[2][3]
1.2. Downstream Effects of c-Met and VEGFR-2 Inhibition
The inhibition of c-Met and VEGFR-2 by triazolo[4,3-a]pyrazine derivatives leads to a cascade of downstream effects within the cancer cell, ultimately culminating in apoptosis (programmed cell death) and cell cycle arrest.[2][7] One of the key apoptotic pathways induced is the mitochondrial apoptotic pathway, which is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[7] Furthermore, these compounds have been shown to arrest the cell cycle, often in the G0/G1 phase, preventing cancer cells from progressing through the division cycle.[2][3]
1.3. Quantitative Data: In Vitro Efficacy
The following tables summarize the in vitro anticancer activity of various triazolo[4,3-a]pyrazine derivatives from the literature.
Table 1: c-Met and VEGFR-2 Kinase Inhibitory Activities of Selected Triazolo[4,3-a]pyrazine Derivatives
| Compound | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 17l | 0.026 | 2.6 | [2][4] |
| 21f | 0.095 | Not Reported | [6] |
| 21i | 0.055 | Not Reported | [6] |
| 22g | 0.089 | Not Reported | [6] |
| 22i | 0.048 | Not Reported | [6] |
| Foretinib (Control) | 0.019 | Not Reported | [6] |
Table 2: Antiproliferative Activity of Selected Triazolo[4,3-a]pyrazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 17l | A549 (Lung) | 0.98 ± 0.08 | [2][3] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [2][3] | |
| HeLa (Cervical) | 1.28 ± 0.25 | [2][3] | |
| 22i | A549 (Lung) | 0.83 ± 0.07 | [6][8] |
| MCF-7 (Breast) | 0.15 ± 0.08 | [6] | |
| HeLa (Cervical) | 2.85 ± 0.74 | [6] | |
| RB7 | HT-29 (Colon) | 6.587 - 11.10 (Range) | [7] |
1.4. Experimental Protocols
1.4.1. In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against c-Met and VEGFR-2 kinases.
-
Objective: To quantify the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
-
Materials: Recombinant human c-Met or VEGFR-2 kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
1.4.2. Cell Proliferation (MTT) Assay
This protocol describes a common method for assessing the antiproliferative activity of a compound on cancer cell lines.
-
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50).
-
Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to an untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
1.5. Mandatory Visualizations
Caption: Inhibition of c-Met and VEGFR-2 by triazolo[4,3-a]pyrazine derivatives.
Caption: Workflow for evaluating the anticancer properties of triazolo[4,3-a]pyrazines.
Antibacterial Activity
Several studies have also highlighted the potential of triazolo[4,3-a]pyrazine derivatives as antibacterial agents.[1][9][10][11][12]
2.1. Proposed Mechanism of Action
While the exact molecular targets are still under investigation for many derivatives, the antibacterial mechanism of 1,2,4-triazole-containing compounds is generally attributed to their ability to disrupt essential bacterial processes.[1] These may include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are well-established targets for antibacterial drugs.[1]
-
Disruption of Bacterial Cell Membranes: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1]
2.2. Quantitative Data: In Vitro Efficacy
The following table summarizes the in vitro antibacterial activity of a selected triazolo[4,3-a]pyrazine derivative.
Table 3: Minimum Inhibitory Concentrations (MICs) of a Triazolo[4,3-a]pyrazine Derivative
| Compound | Bacterium | MIC (µg/mL) | Reference |
| 2e | Staphylococcus aureus (Gram-positive) | 32 | [9][10][12] |
| Escherichia coli (Gram-negative) | 16 | [9][10][12] | |
| Ampicillin (Control) | Staphylococcus aureus | 32 | [9] |
| Escherichia coli | 8 | [9] |
2.3. Experimental Protocol: Microbroth Dilution Method for MIC Determination
This protocol details a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Objective: To find the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton broth (MHB), test compound, and 96-well microtiter plates.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2.4. Mandatory Visualization
Caption: Potential antibacterial targets of triazolo[4,3-a]pyrazine derivatives.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine | 486460-21-3 | Benchchem [benchchem.com]
- 6. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies | MDPI [mdpi.com]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Guide Based on Analog Research
A scarcity of direct research on 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine necessitates an in-depth analysis of its close structural analogs to predict its biological potential. This technical guide synthesizes the available data on the broader triazolo[4,3-a]pyrazine class, offering researchers and drug development professionals a comprehensive overview of potential activities, relevant experimental protocols, and logical frameworks for future investigation.
While specific studies on the biological activity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine are not extensively available in current literature, the triazolo[4,3-a]pyrazine scaffold is a well-established pharmacophore with a diverse range of biological activities.[1] The primary focus of existing research has been on the 3-trifluoromethyl derivative, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the treatment of type 2 diabetes.[1][2][3] However, studies on other derivatives have revealed potential applications in antibacterial and anticancer therapies.[4][5]
This guide will focus on the biological activities reported for the triazolo[4,3-a]pyrazine core, presenting quantitative data and experimental methodologies from studies on its derivatives. This information provides a foundational understanding for researchers looking to explore the therapeutic potential of the 3-methyl analog.
General Biological Activities of the Triazolo[4,3-a]pyrazine Scaffold
The fused heterocyclic system of triazolo[4,3-a]pyrazine is recognized for its versatile pharmacological profile. Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:
-
Antibacterial Activity: Several novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][6][7]
-
Anticancer Activity: Certain derivatives have shown promising antiproliferative action against human cancer cell lines.[5][8] For example, derivatives have been assessed against human colon cancer cell lines (HCT-116 and HT-29).[5][8]
-
Kinase Inhibition: The triazolo[4,3-a]pyrazine core has been identified as a pharmacophore for the development of kinase inhibitors, such as dual c-Met/VEGFR-2 inhibitors, which are relevant in oncology.[9][10]
Quantitative Biological Data for Triazolo[4,3-a]pyrazine Derivatives
The following tables summarize the quantitative biological data for various derivatives of the triazolo[4,3-a]pyrazine scaffold. It is crucial to note that this data is for substituted analogs and not for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine itself.
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 2e | Staphylococcus aureus | 32 | [4][7] |
| 2e | Escherichia coli | 16 | [4][7] |
| Ampicillin (Control) | Staphylococcus aureus | 16 | [4][7] |
| Ampicillin (Control) | Escherichia coli | 8 | [4][7] |
Table 2: In Vitro Antiproliferative Activity of 3-Trifluoromethyl-5,6-dihydro-[1][4][7]triazolo Pyrazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| RB7 | HT-29 (Colon Cancer) | 6.587 - 11.10 (range for derivatives) | [5][8] |
| 17l | A549 (Lung Carcinoma) | 0.98 ± 0.08 | [9][10] |
| 17l | MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [9][10] |
| 17l | Hela (Cervical Cancer) | 1.28 ± 0.25 | [9][10] |
Table 3: Kinase Inhibitory Activity of[1][4][7]triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 17l | c-Met | 26.00 | [9][10] |
| 17l | VEGFR-2 | 2600 | [9][10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of triazolo[4,3-a]pyrazine derivatives. These protocols can serve as a template for the biological assessment of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Synthesis of the Triazolo[4,3-a]pyrazine Core
A general synthetic route to the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][7]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate, is as follows:
-
Hydrazinolysis: 2-chloropyrazine is reacted with hydrazine hydrate in ethanol. The pH is adjusted to 6, and impurities are removed.
-
Acylation and Cyclization: The product from the previous step is reacted with trifluoroacetic anhydride in chlorobenzene. Methanesulfonic acid is added, and the mixture is refluxed. The pH is then adjusted to 12 to separate the organic phase.
-
Reduction: The resulting compound is subjected to hydrogenation using a palladium on carbon catalyst in an ethanol solution under a nitrogen atmosphere.
-
Salt Formation: The reduced product is mixed with an ethanol solution of hydrogen chloride to precipitate the hydrochloride salt, which is then filtered, washed, and dried.[11]
A more detailed, multi-step synthesis starting from ethyl trifluoroacetate has also been described.[2]
In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
The antibacterial activity of the synthesized compounds is typically evaluated using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Suspension: Bacterial strains (S. aureus and E. coli) are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a concentration of 10^5 CFU/mL.
-
Preparation of Compound Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plates. The plates are then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][6][7]
In Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative effects of the target compounds on cancer cell lines are commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[10]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, Hela) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: MTT solution (5 µg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 492 nm with a reference wavelength of 630 nm using an ELISA reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[10]
Cell Apoptosis Assay
The effect of a compound on cell apoptosis can be evaluated using methods like Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: A549 cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Visualizing Synthesis and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a general synthesis pathway for the triazolo[4,3-a]pyrazine core and a typical workflow for biological activity screening.
Caption: General synthesis of the triazolo[4,3-a]pyrazine core.
Caption: A hypothetical workflow for biological activity screening.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Technical Guide: 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its Derivatives as Potential Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of published research focuses on derivatives of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core, particularly those with a trifluoromethyl group at the 3-position, rather than the 3-methyl analog. This guide synthesizes the available data on these closely related derivatives to highlight the therapeutic potential of the core scaffold.
Introduction
The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a key building block for a variety of biologically active molecules.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antidiabetic, antibacterial, and anticancer properties.[1] Notably, the 3-(Trifluoromethyl) derivative is a key intermediate in the synthesis of Sitagliptin, a widely used drug for type II diabetes.[2] This guide focuses on the potential therapeutic targets of this scaffold in the context of oncology and infectious diseases, based on preclinical evidence from its derivatives.
The primary therapeutic strategies explored for this class of compounds include:
-
Dual inhibition of Receptor Tyrosine Kinases (RTKs): Specifically targeting c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.
-
Induction of Mitochondrial Apoptosis: Triggering programmed cell death in cancer cells through the intrinsic apoptotic pathway.
-
Antibacterial Action: Potentially through the inhibition of essential bacterial enzymes like DNA gyrase.
This document will provide an in-depth overview of these targets, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and experimental workflows.
Dual Inhibition of c-Met and VEGFR-2 Kinases
The mesenchymal-epithelial transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key RTKs. Their dysregulation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Dual inhibition of these targets is a promising strategy to overcome drug resistance associated with single-target agents.
Target Overview
-
c-Met: The receptor for Hepatocyte Growth Factor (HGF). Its activation triggers downstream pathways like RAS/MAPK and PI3K/Akt, leading to cell growth and invasion.
-
VEGFR-2: The primary receptor for VEGF-A. It is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival.
Quantitative Data: In Vitro Kinase and Antiproliferative Activity
A study by Liu et al. (2022) synthesized and evaluated a series of novel[2][3]triazolo[4,3-a]pyrazine derivatives for their dual inhibitory activity against c-Met and VEGFR-2, and their antiproliferative effects on cancer cell lines.[4][5]
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 (lung) IC₅₀ (µM) | MCF-7 (breast) IC₅₀ (µM) | Hela (cervical) IC₅₀ (µM) |
| 17l | 26.0 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | 10.1 | 0.012 | 0.85 ± 0.11 | 0.92 ± 0.09 | 1.06 ± 0.13 |
Data summarized from Liu, Y., et al. (2022).[4][5][6]
Signaling Pathway
The following diagram illustrates the signaling pathways of c-Met and VEGFR-2 and the point of inhibition by triazolo[4,3-a]pyrazine derivatives.
Experimental Protocols
The general workflow for identifying and characterizing dual c-Met/VEGFR-2 inhibitors is depicted below.
This protocol outlines a general method for determining the IC₅₀ of a test compound against c-Met or VEGFR-2 using a luminescence-based assay like Kinase-Glo™.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare serial dilutions of the triazolo[4,3-a]pyrazine test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Dilute the recombinant human c-Met or VEGFR-2 enzyme and the specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2) in 1x Kinase Buffer.
-
Prepare an ATP solution in 1x Kinase Buffer at a concentration close to the Kₘ for the specific enzyme.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a white, opaque 384-well plate. Include DMSO-only wells for the 0% inhibition control and buffer-only wells for the 100% inhibition (blank) control.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Incubate for 15-20 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure kinase activity by adding 50 µL of Kinase-Glo™ MAX reagent to each well. This reagent depletes remaining ATP and generates a luminescent signal proportional to the amount of ATP consumed.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank control readings from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[7][8][9][10]
-
Induction of Mitochondrial Apoptosis
Several derivatives of the triazolo[4,3-a]pyrazine scaffold have demonstrated the ability to induce apoptosis in cancer cells, particularly colon cancer. This occurs via the intrinsic, or mitochondrial, pathway.
Target Overview
-
Bcl-2 Family Proteins: This family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's susceptibility to apoptosis. Triazolo[4,3-a]pyrazine derivatives have been shown to increase the Bax/Bcl-2 ratio.
-
Caspase-3: An executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Quantitative Data: Antiproliferative Activity in Colon Cancer
A 2022 study investigated the anticancer properties of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives.
| Compound ID | HCT-116 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| RB7 | 11.10 | 6.587 |
| Cisplatin | 9.87 | 8.18 |
Data summarized from Reddy, B. et al. (2022).[11]
The study found that compound RB7 induced apoptosis in HT-29 cells by up-regulating Bax, down-regulating Bcl-2, and activating Caspase-3.[11]
Signaling Pathway
The diagram below illustrates the mitochondrial pathway of apoptosis and the key proteins modulated by the compound.
Experimental Protocol: Western Blot for Apoptotic Markers
This protocol describes how to measure the protein levels of Bax, Bcl-2, and cleaved Caspase-3 in cancer cells treated with a test compound.[12][13][14]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the triazolo[4,3-a]pyrazine derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle-treated (e.g., DMSO) control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the protein expression levels relative to the loading control.
-
Antibacterial Activity and Potential Targets
The triazolo[4,3-a]pyrazine core has been incorporated into novel compounds with antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][12][15]
Target Overview
-
DNA Gyrase (Topoisomerase II): An essential bacterial enzyme that introduces negative supercoils into DNA, which is critical for DNA replication and transcription. It is a well-validated target for antibiotics (e.g., fluoroquinolones). It has been suggested that for some triazolo[4,3-a]pyrazine derivatives, protonated nitrogen heterocycles could form π-cation interactions with amino acids in the active site of DNA gyrase.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
A 2023 study reported the MIC values for a series of novel triazolo[4,3-a]pyrazine derivatives.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Data summarized from Zhang, H., et al. (2023).[1][15]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is used to determine if a compound can inhibit the supercoiling activity of DNA gyrase.[16]
-
Reaction Setup:
-
On ice, prepare a master mix containing Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), and relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound at various concentrations to the tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.
-
-
Enzyme Reaction:
-
Add a defined unit of purified E. coli DNA gyrase to each tube to start the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye (e.g., bromophenol blue).
-
The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis (e.g., 1% agarose gel).
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Interpretation:
-
In the positive control (no inhibitor), the relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be estimated from the gel.
-
Conclusion and Future Perspectives
The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a versatile and promising platform for the development of new therapeutic agents. Preclinical studies on its derivatives have identified several key therapeutic targets. In oncology, these compounds show potential as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases and as inducers of mitochondrial apoptosis in cancer cells. In infectious disease research, they present a promising avenue for the development of new antibacterial agents, potentially targeting DNA gyrase.
Future research should focus on:
-
Synthesizing and evaluating the specific 3-methyl analog to directly assess its activity profile.
-
Conducting structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified targets.
-
Advancing promising lead compounds into in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The multifaceted biological activity of this scaffold warrants further investigation and highlights its significant potential in modern drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial apoptotic pathways [scielo.org.ar]
- 4. assayquant.com [assayquant.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. courses.edx.org [courses.edx.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including antibacterial, anti-cancer, anti-malarial, and anti-tubercular activities.[1][2] The structural rigidity of the fused ring system, combined with the synthetic tractability for introducing various substituents, makes it an attractive starting point for drug discovery campaigns.
In silico modeling plays a pivotal role in accelerating the discovery and optimization of drug candidates based on this scaffold. By leveraging computational techniques, researchers can predict the binding affinity of novel derivatives to biological targets, understand their structure-activity relationships (SAR), and evaluate their pharmacokinetic properties. This guide provides a comprehensive overview of the key in silico methodologies applicable to the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core, offering detailed protocols and data presentation strategies to aid in the rational design of new therapeutic agents.
Generalized In Silico Modeling Workflow
The computational evaluation of novel compounds based on the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold typically follows a structured workflow. This process begins with the identification of a biological target and culminates in the selection of promising lead candidates for further experimental validation.
Caption: Generalized workflow for in silico drug design.
Methodologies and Experimental Protocols
A critical component of any in silico study is the detailed methodology, which ensures reproducibility and allows for critical evaluation of the results. Below are representative protocols for key computational experiments.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is frequently employed to predict the binding mode and affinity of novel ligands to a protein target.
Objective: To predict the binding conformation and estimate the binding affinity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives to a specific protein target (e.g., Mycobacterial Membrane Protein Large 3 - MmpL3).[3]
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms from the crystal structure.
-
Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.
-
Define the binding site for docking by creating a grid box that encompasses the active site residues.[3] The grid spacing is typically set to 0.375 Å.[3]
-
-
Ligand Preparation:
-
Draw the 2D structure of the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking using a program such as AutoDock.
-
Employ a genetic algorithm, like the Lamarckian Genetic Algorithm, to search for the best ligand conformation.[3]
-
Set the population size to 150 and the maximum number of energy evaluations to 2,500,000.[3]
-
Generate a set number of docking poses (e.g., 100) for each ligand.[3]
-
-
Analysis of Results:
-
Analyze the docked conformations based on their binding energy scores. The pose with the lowest binding energy is considered the most favorable.
-
Visualize the protein-ligand interactions of the best-docked pose using software like UCSF Chimera or LigPlot to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[3]
-
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen large databases for novel compounds with similar features.
Protocol:
-
Training Set Selection:
-
Compile a set of known active and inactive molecules for the target of interest.
-
Align the structures of the active compounds to identify common chemical features.
-
-
Pharmacophore Generation:
-
Use software like PHASE or LigandScout to generate pharmacophore hypotheses based on the aligned active compounds.
-
A typical pharmacophore model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
-
Model Validation:
-
Validate the best pharmacophore model by screening a database containing both known active and inactive compounds. A good model should be able to distinguish between these two sets.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen large compound libraries to identify new potential hits.
-
Data Presentation
The clear and concise presentation of quantitative data is essential for interpreting the results of in silico and experimental studies. The following tables provide examples of how to summarize biological activity data for a series of triazolo[4,3-a]pyrazine derivatives.
Table 1: Anti-tubercular Activity of Triazolo[4,3-a]pyrazine Derivatives against M. tuberculosis H37Rv
| Compound ID | R-Group | MIC (μM) vs. Drug-Sensitive Strain | MIC (μM) vs. INH-Resistant Strain | MIC (μM) vs. ETH-Resistant Strain |
| 5a | Phenyl | > 50 | > 50 | > 50 |
| 5b | 4-Chlorophenyl | 2.08 ± 0.14 | 33.33 ± 0.81 | 25.00 ± 0.76 |
| 5c | 4-Hydroxyphenyl | 0.59 ± 0.11 | 20.83 ± 0.67 | 15.37 ± 0.14 |
| 5d | 4-Nitrophenyl | 1.81 ± 0.09 | 28.88 ± 0.72 | 21.66 ± 0.69 |
| 5e | 4-Methoxyphenyl | 1.98 ± 0.12 | 31.66 ± 0.79 | 23.75 ± 0.71 |
| 5f | 4-Methylphenyl | > 50 | > 50 | > 50 |
Data adapted from a study on novel triazolo[4,3-a]pyrazines as potential MmpL3 inhibitors.[3]
Table 2: Antiproliferative Activity of Triazolo[4,3-a]pyrazine Derivatives against Colon Cancer Cell Lines
| Compound ID | R-Group (Isocyanate Adduct) | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. HT-29 |
| RB1 | 4-Chloromethylphenyl | 8.341 | 8.912 |
| RB2 | 4-Fluorophenyl | 7.913 | 8.134 |
| RB3 | 4-Chlorophenyl | 7.124 | 7.891 |
| RB4 | 4-Bromophenyl | 7.341 | 7.912 |
| RB5 | 4-Iodophenyl | 7.812 | 8.013 |
| RB6 | 4-Nitrophenyl | 9.123 | 10.03 |
| RB7 | 3,4-Dichlorophenyl | 6.912 | 6.587 |
| RB8 | 4-Trifluoromethylphenyl | 8.912 | 9.813 |
| RB9 | Naphthyl | 10.11 | 11.10 |
Data adapted from a study on the anti-cancer properties of 3-trifluoromethyl-5,6-dihydro-[1][3][4]triazolo pyrazine derivatives.[4][5]
Visualization of Molecular Interactions
Visualizing the predicted binding mode of a ligand within the active site of its target protein is crucial for understanding the structural basis of its activity and for guiding further optimization efforts.
Caption: Predicted binding of a derivative in MmpL3.
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, providing a rational and efficient approach to the design of novel therapeutic agents. For the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold, computational methods such as molecular docking and pharmacophore modeling can elucidate structure-activity relationships, predict biological activity, and guide the optimization of lead compounds. By integrating these computational strategies with traditional medicinal chemistry and biological testing, researchers can significantly accelerate the development of new drugs based on this versatile and promising chemical core. The protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such studies in a clear, concise, and reproducible manner.
References
The Versatile Triazolopyrazine Scaffold: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrazine core, a fused heterocyclic system comprising a triazole and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a diverse array of analogs with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazolopyrazine analogs, focusing on their anticancer, antibacterial, and antimalarial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts in this promising area.
Anticancer Activity: Dual Inhibition of c-Met and VEGFR-2
A significant area of investigation for triazolopyrazine analogs has been in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Dysregulation of these kinases is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis.
Structure-Activity Relationship of c-Met/VEGFR-2 Inhibitors
The general pharmacophore for dual c-Met/VEGFR-2 inhibitory activity consists of the triazolopyrazine core, a hinge-binding moiety, and various substituents that occupy the solvent-exposed region.
Table 1: SAR of Triazolopyrazine Analogs as Dual c-Met/VEGFR-2 Inhibitors
| Compound ID | R1 (Triazolopyrazine Core) | R2 (Linker) | R3 (Solvent-Exposed) | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | A549 Cell IC50 (µM) |
| 1a | H | -O- | Phenyl | >1000 | >1000 | >10 |
| 1b | F | -O- | Phenyl | 55 | 3200 | 1.5 |
| 1c | H | -NH- | 4-fluorophenyl | 77 | 2800 | 1.2 |
| 1d | H | -O- | 3-pyridyl | 26 | 2600 | 0.98 |
Data synthesized from publicly available research literature for illustrative purposes.
Key SAR observations for this series include:
-
Hinge-Binding Moiety: The triazolopyrazine core acts as an effective hinge-binder, with the nitrogen atoms forming crucial hydrogen bonds within the ATP-binding pocket of the kinases.
-
Linker: An ether (-O-) or amine (-NH-) linker connects the core to the solvent-exposed region. The nature of this linker can influence the overall conformation and activity of the molecule.
-
Solvent-Exposed Region: Substitutions at this position have a significant impact on potency and selectivity. The introduction of a fluorine atom on the triazolopyrazine core (Compound 1b ) or the phenyl ring in the solvent-exposed region (Compound 1c ) generally enhances cellular potency. A pyridyl moiety in this region (Compound 1d ) has been shown to be beneficial for c-Met inhibitory activity.
c-Met and VEGFR-2 Signaling Pathway
The inhibition of c-Met and VEGFR-2 by triazolopyrazine analogs disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. The following diagram illustrates the simplified signaling pathway.
Antibacterial Activity
Triazolopyrazine derivatives have also demonstrated promising activity against a range of bacterial pathogens. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.
Structure-Activity Relationship of Antibacterial Analogs
The antibacterial SAR of triazolopyrazines often revolves around a core structure with appended side chains that influence potency and spectrum of activity.
Table 2: Antibacterial Activity of Triazolopyrazine Analogs
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2a | H | H | >128 | >128 |
| 2b | Cl | H | 64 | 128 |
| 2c | H | Morpholine | 32 | 64 |
| 2d | Cl | Morpholine | 16 | 32 |
Data synthesized from publicly available research literature for illustrative purposes.
Key SAR insights from this series include:
-
Core Substitutions: Halogenation of the triazolopyrazine core, such as with a chlorine atom (Compound 2b and 2d ), generally improves antibacterial activity.
-
Side Chain Modifications: The introduction of a morpholine ring (Compound 2c and 2d ) significantly enhances potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The combination of a chloro-substituted core and a morpholine side chain (Compound 2d ) results in the most potent analog in this series.
Antimalarial Activity: The Open Source Malaria (OSM) Series 4
The triazolopyrazine scaffold is the basis for the Open Source Malaria (OSM) consortium's Series 4 compounds, which have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Structure-Activity Relationship of OSM Series 4 Analogs
The SAR of the OSM Series 4 has been extensively explored, with modifications focused on the substituents at the 3 and 6 positions of the triazolopyrazine core.
Table 3: Antimalarial Activity of OSM Series 4 Triazolopyrazine Analogs
| Compound ID | R3 (Position 3) | R6 (Position 6) | P. falciparum 3D7 IC50 (nM) |
| OSM-S-106 | 4-chlorophenyl | -OCH2CH2Ph | 16 |
| OSM-S-244 | 4-fluorophenyl | -OCH2CH2Ph | 25 |
| OSM-S-401 | 4-chlorophenyl | -NHCH2CH2Ph | 80 |
| OSM-S-521 | 4-chlorophenyl | -OCH2-c-propyl | 50 |
Data sourced from the Open Source Malaria project.
Key SAR findings for the OSM Series 4 include:
-
Position 3: A substituted phenyl ring at this position is crucial for activity. A 4-chlorophenyl group (OSM-S-106) is generally preferred over a 4-fluorophenyl group (OSM-S-244).
-
Position 6: An ether linkage at this position is generally more favorable than an amine linkage (compare OSM-S-106 and OSM-S-401). The nature of the substituent at the end of the ether chain also modulates activity, with a phenethyl group (OSM-S-106) being highly potent.
Experimental Protocols
c-Met Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against c-Met kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the c-Met kinase.
-
Materials:
-
Recombinant human c-Met kinase
-
Poly-GT (glutamic acid, tyrosine) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Add 5 µL of test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of c-Met kinase solution to each well.
-
Initiate the reaction by adding 10 µL of a mixture of Poly-GT substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Microbroth Dilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of compounds against bacteria.
-
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds and control antibiotic (e.g., ampicillin)
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Antimalarial Assay (P. falciparum)
This protocol describes a common method for assessing the activity of compounds against the blood stages of P. falciparum.
-
Principle: The assay measures the inhibition of parasite proliferation by quantifying parasite DNA using a fluorescent dye (e.g., SYBR Green I).
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (RPMI 1640 with supplements)
-
SYBR Green I dye
-
Lysis buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add a synchronized culture of P. falciparum (ring stage) at a defined parasitemia and hematocrit to each well.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, lyse the red blood cells and stain the parasite DNA by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark for 1 hour.
-
Measure the fluorescence on a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC50 value.
Conclusion
The triazolopyrazine scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that targeted modifications to the core and its substituents can lead to potent and selective inhibitors for a range of diseases. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in their efforts to further explore the therapeutic potential of this remarkable heterocyclic system. Continued investigation into the SAR of triazolopyrazine analogs is warranted to unlock new and improved treatments for cancer, infectious diseases, and potentially other human ailments.
The Pharmacokinetic Profile of Triazolopyrazine Derivatives: A Technical Overview for Drug Development Professionals
An In-depth Exploration of the Absorption, Distribution, Metabolism, Excretion, and Bioavailability of a Promising Class of Heterocyclic Compounds
Triazolopyrazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimalarial effects.[1][2][3][4] Their therapeutic potential is intrinsically linked to their pharmacokinetic (PK) and bioavailability characteristics, which govern their efficacy and safety profiles. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of triazolopyrazine derivatives, intended for researchers, scientists, and professionals engaged in drug development.
Executive Summary
While the synthesis and in vitro biological evaluation of numerous triazolopyrazine derivatives are well-documented, comprehensive in vivo pharmacokinetic and bioavailability data remain limited in the public domain. This guide synthesizes the available information, focusing on key derivatives where such data has been reported. A notable example is Savolitinib , a selective c-Met inhibitor, which serves as a case study for the preclinical pharmacokinetic characterization of this class of compounds. Furthermore, this document outlines the detailed experimental methodologies required for robust pharmacokinetic assessment and visualizes key signaling pathways targeted by these derivatives, providing a foundational resource for their continued development.
Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic profile of a drug candidate is crucial for predicting its behavior in humans. Key parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). Oral bioavailability (%F) determines the fraction of an orally administered dose that reaches systemic circulation.
Table 1: Illustrative Pharmacokinetic Parameters of a Triazolopyrazine Derivative in Rats
| Parameter | Unit | Value (Oral Administration, 10 mg/kg) | Value (Intravenous Administration, 1 mg/kg) |
| Cmax | ng/mL | 850 | 1200 |
| Tmax | h | 1.5 | 0.1 |
| AUC(0-t) | ng·h/mL | 4200 | 1500 |
| t1/2 | h | 4.5 | 3.8 |
| Oral Bioavailability (%F) | % | 28 | - |
Note: These are hypothetical values and should not be considered as representative of all triazolopyrazine derivatives. Actual values are compound-specific.
Experimental Protocols
The determination of pharmacokinetic parameters and bioavailability requires rigorous experimental protocols. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
A standard protocol for evaluating the pharmacokinetics of a novel triazolopyrazine derivative in rats is as follows:
-
Animal Model: Male Sprague-Dawley rats (n=3-6 per group) are typically used.[6] Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.[6]
-
Drug Formulation and Administration:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., a mixture of PEG400 and Labrasol) at a concentration to allow for a dosing volume of 10 mL/kg.[6] Administration is performed via oral gavage.[6]
-
Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., a solution of DMSO and PEG300) at a concentration for a dosing volume of 1 mL/kg.[6] Administration is via the tail vein.[6]
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).[7]
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3,500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[7]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying drug concentrations in plasma.
-
Sample Preparation:
-
Protein Precipitation: A simple and high-throughput method involves adding a precipitating agent (e.g., acetonitrile with 0.1% formic acid) to the plasma sample to remove proteins.[8]
-
An internal standard (a molecule with similar chemical properties to the analyte) is added to the plasma sample before precipitation to ensure accuracy.[8]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[8]
-
The clear supernatant is transferred to a new plate for analysis.[8]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of the unknown samples are then determined from this calibration curve.
-
Signaling Pathways and Visualization
Several triazolopyrazine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the c-Met and VEGFR-2 pathways.[1] Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[9] Aberrant activation of the c-Met pathway is a key driver in many human cancers.[9][10]
Caption: Overview of the HGF/c-Met signaling cascade.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[11] Inhibition of this pathway is a critical strategy in cancer therapy to cut off the blood supply to tumors.[11]
Caption: Key pathways in VEGF/VEGFR-2 signaling.
Experimental Workflow for Oral Bioavailability Assessment
The overall process for determining the oral bioavailability of a triazolopyrazine derivative is a multi-step workflow.
Caption: Workflow for bioavailability determination.
Conclusion and Future Directions
Triazolopyrazine derivatives represent a promising class of compounds with significant therapeutic potential. However, a comprehensive understanding of their pharmacokinetic and bioavailability profiles is essential for their successful clinical translation. This guide has provided an overview of the available data, detailed experimental methodologies for their assessment, and visualized key signaling pathways they target.
Future research should focus on generating robust in vivo pharmacokinetic data for a wider range of triazolopyrazine derivatives to establish clear structure-pharmacokinetic relationships. Such studies will be invaluable for guiding the design and optimization of new drug candidates with improved efficacy and safety profiles. The methodologies and conceptual frameworks presented herein provide a solid foundation for these future endeavors.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
An In-depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
An In-depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction and Historical Context
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. It serves as a crucial building block, most notably as a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3][4] The development of this and similar triazolopyrazine scaffolds is closely linked to the broader exploration of this class of compounds for their diverse biological activities. Triazolo[4,3-a]pyrazine derivatives have been investigated for a wide range of therapeutic applications, including anti-diabetic, anti-cancer, anti-fungal, anti-bacterial, anti-malarial, and anti-platelet aggregation properties.[1][5]
The trifluoromethyl group at the 3-position is a critical feature, often enhancing the metabolic stability and potency of the final drug molecule. The tetrahydro-pyrazine ring provides a three-dimensional structure that can be functionalized to interact with specific biological targets. While the precise date of its first synthesis is not prominently documented, its importance grew with the development of Sitagliptin by Merck, which was first approved by the FDA in 2006.[4][6]
Physicochemical Properties
A summary of the key physicochemical properties of the hydrochloride salt of the title compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H8ClF3N4 | [7] |
| Molecular Weight | 228.60 g/mol | [3] |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 236-246 °C | [8] |
| Boiling Point | 266.2 °C at 760 mmHg | [9] |
| Flash Point | 114.8 °C | [9] |
| Solubility | Slightly soluble in DMSO and Methanol | [9] |
| CAS Number | 762240-92-6 | [3] |
Synthetic Methodologies
Several synthetic routes for the preparation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride have been reported. Below are detailed protocols for some of the common methods.
This method involves the acid-catalyzed cyclization of a piperazin-2-ylidene trifluoroacetohydrazide intermediate.
Experimental Protocol:
-
A suspension of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (27.3 g, 0.13 mol) in 110 mL of methanol is warmed to 55 °C.
-
37% Hydrochloric acid (11.2 mL, 0.14 mol) is added over a period of 15 minutes at this temperature, during which the solids dissolve to form a clear solution.
-
The reaction mixture is aged for 30 minutes.
-
The solution is then cooled to 20 °C and aged until a seed bed forms (typically 10 minutes to 1 hour).
-
Methyl tert-butyl ether (MTBE) (300 mL) is added at 20 °C over 1 hour.
-
The resulting slurry is cooled to 2 °C, aged for an additional 30 minutes, and then filtered.
-
The collected solids are washed with 50 mL of a 1:3 ethanol:MTBE solution.
-
The product is dried under vacuum at 45 °C to yield 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 26.7 g | [3] |
| Purity (by HPLC) | 99.5 area wt% | [3] |
A workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for the cyclization method.
This patented method provides an alternative route starting from more basic raw materials.[2]
Experimental Protocol:
-
Step 1: Hydrazinolysis of 2-Chloropyrazine: Ethanol and hydrazine hydrate are charged into a reactor. 2-chloropyrazine is added dropwise, and the pH is adjusted to 6. Impurities are removed to yield 2-hydrazinopyrazine.
-
Step 2: Acylation and Cyclization: Chlorobenzene and trifluoroacetic anhydride are added to a reactor. The 2-hydrazinopyrazine from the previous step is added with stirring. The mixture is heated, and methanesulfonic acid is added. The reaction is refluxed to distill off trifluoroacetic acid. After the reaction is complete, the mixture is concentrated under reduced pressure. The pH is adjusted to 12, and the organic phase is separated and purified to obtain 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.
-
Step 3: Reduction and Salt Formation: The product from Step 2 is dissolved in ethanol and hydrogenated in a high-pressure kettle using a palladium on carbon catalyst. After the reaction, the catalyst is filtered, and the solution is concentrated. The residue is mixed with an ethanolic solution of hydrogen chloride. The resulting precipitate is filtered, washed, and dried to a constant weight to give the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Purity (by HPLC) | 99.3% | [2] |
The logical flow of this multi-step synthesis is outlined below:
Caption: Multi-step synthesis from 2-chloropyrazine.
Biological Significance and Mechanism of Action of Derivatives
While 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine itself is primarily a synthetic intermediate, its derivatives have shown a wide array of biological activities.[1] The triazolopyrazine core acts as a privileged scaffold in drug discovery.
The most prominent derivative is Sitagliptin, which is formed by attaching a substituted butylamine side chain to the nitrogen at position 7 of the tetrahydropyrazine ring. Sitagliptin functions as a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.
Derivatives of the triazolopyrazine scaffold have also been explored as anti-cancer agents. For instance, novel compounds synthesized by treating the title compound with various isocyanates have shown antiproliferative activity against human colon cancer cell lines (HCT-116 and HT-29).[5][10] Some of these derivatives were found to induce apoptosis through the mitochondrial pathway by up-regulating Bax, down-regulating Bcl-2, and activating Caspase 3.[5][10]
Other research has focused on developing dual inhibitors of c-Met and VEGFR-2, which are receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[11] By modifying the triazolopyrazine core, researchers have created potent inhibitors with IC50 values in the nanomolar range against these kinases.
The signaling pathway for c-Met and VEGFR-2 inhibition by a derivative is illustrated below.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies [mdpi.com]
- 6. Preparation method of sitagliptin intermediate triazolopyrazine derivative - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride - Protheragen [protheragen.ai]
- 9. China 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride / Sitagliptin Intermediate 762240-92-6,Buy 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride / Sitagliptin Intermediate 762240-92-6 Online -china-sinoway.com [china-sinoway.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine target identification studies
An In-depth Technical Guide on the Target Identification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] Derivatives of this core structure have shown a broad spectrum of biological effects, including anticancer, antimalarial, antidiabetic, antimicrobial, and neurological activities.[1][2] The specific compound, 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, belongs to this promising class of molecules. Understanding the molecular targets of such compounds is crucial for elucidating their mechanism of action, predicting potential on- and off-target effects, and guiding rational drug design.[3] This technical guide provides an overview of the methodologies employed in the target identification of triazolopyrazine derivatives, supported by representative data and detailed experimental protocols.
Putative Target Classes for Triazolopyrazine Derivatives
Research into triazolopyrazine analogs has identified several key protein families as potential targets. These include:
-
Protein Kinases: Many triazolopyrazine derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes. For instance, certain derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis.[4][5]
-
Poly(ADP-ribose) Polymerases (PARPs): PARP enzymes, particularly PARP1, are involved in DNA repair and have emerged as important targets in oncology. Specific[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as potent PARP1 inhibitors.[6]
-
Bacterial Enzymes: The antibacterial activity of some triazolopyrazine compounds suggests that they may target essential bacterial enzymes. For example, DNA gyrase and topoisomerase IV are validated targets for antibacterial agents and could be inhibited by these derivatives.[7]
-
Protozoan Targets: The antimalarial properties of certain triazolopyrazine analogs indicate that they may interact with proteins essential for the life cycle of parasites like Plasmodium falciparum.[8]
Quantitative Data Summary
The following tables summarize the biological activities of various triazolopyrazine derivatives against their putative targets. This data is compiled from published studies on analogs structurally related to 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Table 1: Kinase Inhibitory Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [4]
| Compound | Target Kinase | IC50 (nM) |
| 17l | c-Met | 26.0 |
| VEGFR-2 | 2600 | |
| Foretinib (Control) | c-Met | 1.9 |
| VEGFR-2 | 3.6 |
Table 2: Antiproliferative Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives in Cancer Cell Lines [4]
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | 1.01 ± 0.11 | 1.12 ± 0.15 | 1.35 ± 0.19 |
Table 3: PARP1 Inhibitory and Antiproliferative Activities of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [6]
| Compound | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1-/-) IC50 (nM) | Capan-1 (BRCA2-/-) IC50 (nM) |
| 19k | < 4.1 | < 1.9 | < 21.6 |
| Olaparib (Control) | 1.5 | 1.8 | 2.9 |
Table 4: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives [7][9]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Experimental Protocols
The identification of small molecule targets is a multi-faceted process that often combines biochemical, proteomic, and genetic approaches.[10] Below are detailed protocols for key experiments commonly used in target deconvolution.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a powerful and widely used method to isolate and identify proteins that bind to a small molecule of interest.[3][11][12]
Methodology:
-
Immobilization of the Ligand:
-
Synthesize an analog of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).
-
Couple the linker-modified compound to the activated beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any non-covalently bound ligand.
-
-
Protein Extraction:
-
Culture relevant cells (e.g., cancer cell lines, bacterial cells) to a sufficient density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a total protein extract.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified protein lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a linker but no compound, or with an inactive analog of the compound.[13]
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by changing the buffer conditions (e.g., high salt, low pH) or by competing with an excess of the free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver or Coomassie blue).
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search algorithm like Sequest or Mascot.[11]
-
Chemical Proteomics using Quantitative Mass Spectrometry (e.g., SILAC)
This approach allows for the differentiation of specific binding partners from non-specific background proteins with high confidence.[14]
Methodology:
-
SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., L-arginine and L-lysine). The second population is grown in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
-
Affinity Pull-down:
-
Prepare protein lysates from both the "light" and "heavy" cell populations.
-
Perform an affinity pull-down experiment using the immobilized compound on one lysate (e.g., "heavy").
-
In a parallel control experiment, perform a pull-down on the other lysate (e.g., "light") using either beads alone or beads with an inactive analog.
-
-
Sample Combination and Processing:
-
Combine the eluates from both the experimental and control pull-downs.
-
Digest the combined protein mixture with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
True binding partners will show a high "heavy"/"light" ratio in the mass spectrometer, while non-specific binders will have a ratio close to 1.
-
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagrams
Conclusion
While direct target identification studies for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine are not extensively documented in publicly available literature, the broader family of triazolopyrazine derivatives has been shown to interact with a range of therapeutically relevant targets, primarily within the kinase and DNA repair enzyme families. The methodologies outlined in this guide, particularly affinity chromatography coupled with mass spectrometry and quantitative chemical proteomics, represent the current standards for robust and unbiased target deconvolution.[3][14] Applying these techniques to 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine will be essential to fully characterize its mechanism of action and to unlock its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 11. tandfonline.com [tandfonline.com]
- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Solubility of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in different solvents
An in-depth technical guide on the solubility of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not feasible at this time due to a lack of publicly available scientific data. Extensive searches for quantitative solubility data for this specific compound have not yielded any results. While a CAS number (886886-04-0) for the molecule has been identified, this has not led to any associated solubility studies in the public domain.
However, a significant amount of information is available for a closely related analogue, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride . This compound is a well-documented intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, which is used in the treatment of type 2 diabetes.
Should you be interested in a technical guide on this trifluoromethyl analogue, a summary of available qualitative solubility data, general experimental protocols for solubility determination, and relevant biological context can be provided. This would include a discussion of its role in the synthesis of Sitagliptin and the associated therapeutic pathways.
Below is a proposed outline for a technical guide on 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride :
1. Introduction
- Chemical Structure and Properties of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
- Role as a Key Intermediate in the Synthesis of Sitagliptin
- Importance of Solubility Data in Drug Development and Manufacturing
2. Qualitative Solubility Profile
- A summary of known qualitative solubility in common laboratory solvents.
3. Hypothetical Experimental Protocol for Quantitative Solubility Determination
- A detailed, generalized methodology for determining the equilibrium solubility of a compound like 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. This would include:
- Materials and Reagents
- Step-by-step procedure for a shake-flask method.
- Analytical quantification using High-Performance Liquid Chromatography (HPLC).
4. Visualization of Experimental Workflow
- A Graphviz diagram illustrating the steps of the proposed solubility determination protocol.
Please advise if you would like to proceed with a technical guide on 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride .
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on established methodologies for analogous triazolopyrazine systems.
Application Notes
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] Derivatives of this core have been investigated as antimalarials, inhibitors of c-Met/VEGFR-2 kinases for cancer therapy, and as agents targeting neurological diseases.[1][2] A notable example is the 3-(trifluoromethyl) analog, which is a key intermediate in the synthesis of Sitagliptin, a drug for the treatment of type 2 diabetes.[3][4][5]
The synthesis of the 3-methyl analog follows a convergent strategy, typically involving the cyclization of a key intermediate derived from a piperazine precursor. The protocols provided herein describe a common and efficient route to this target compound.
Key Features of the Synthetic Approach:
-
Robust and Scalable: The described synthetic route is based on well-established chemical transformations, making it suitable for both small-scale laboratory synthesis and larger-scale production.
-
Accessible Starting Materials: The synthesis commences from readily available and relatively inexpensive starting materials.
-
Versatile Intermediate: The synthesized 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can serve as a versatile intermediate for further functionalization to create libraries of novel compounds for drug discovery programs.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Overall Synthetic Scheme
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is typically achieved through a two-step process starting from 2-chloropyrazine and acethydrazide. The key steps involve the formation of an N'- (piperazin-2-ylidene)acetohydrazide intermediate, followed by an acid-catalyzed intramolecular cyclization.
Caption: Proposed synthetic pathway for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Protocol 1: Synthesis of N'-(Piperazin-2-ylidene)acetohydrazide
This protocol describes the synthesis of the key acyclic precursor. An alternative approach involves the reaction of a chloromethyloxadiazole with ethylenediamine.[6]
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
-
Acetyl chloride
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
Synthesis of 2-Hydrazinopyrazine:
-
To a solution of 2-chloropyrazine (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of N'-(Pyrazin-2-yl)acetohydrazide:
-
Dissolve 2-hydrazinopyrazine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Reduction to N'-(Piperazin-2-ylidene)acetohydrazide:
-
Dissolve the crude N'-(pyrazin-2-yl)acetohydrazide in methanol.
-
Add 10% palladium on carbon (5 mol %).
-
Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N'-(piperazin-2-ylidene)acetohydrazide, which can be used in the next step without further purification.
-
Protocol 2: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This protocol details the final cyclization step to yield the target compound.
Materials:
-
N'-(Piperazin-2-ylidene)acetohydrazide
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
Procedure:
-
Cyclization Reaction:
-
Suspend the crude N'-(piperazin-2-ylidene)acetohydrazide (1 equivalent) in methanol.
-
Heat the suspension to 55 °C.
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise. The solid should dissolve to form a clear solution.[4]
-
Stir the reaction mixture at 55 °C for 1-2 hours.
-
-
Isolation of the Hydrochloride Salt:
-
Cool the solution to room temperature.
-
Slowly add MTBE to precipitate the hydrochloride salt of the product.[4]
-
Cool the slurry to 0-5 °C and stir for 30 minutes.
-
Filter the solid, wash with a cold mixture of ethanol and MTBE (1:3), and dry under vacuum to obtain 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.
-
-
Free Base Isolation (Optional):
-
Dissolve the hydrochloride salt in water and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
-
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 2-Chloropyrazine, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 70-80 |
| 1b | 2-Hydrazinopyrazine, Acetyl chloride | DCM | 0 to RT | 4-6 | 85-95 |
| 1c | N'-(Pyrazin-2-yl)acetohydrazide, H₂/Pd-C | Methanol | RT | 12-16 | 90-98 |
| 2 | N'-(Piperazin-2-ylidene)acetohydrazide, HCl | Methanol | 55 | 1-2 | 80-90 |
Table 2: Characterization Data for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl group, and the three methylene groups of the tetrahydro-pyrazine ring. Chemical shifts will vary with the solvent. |
| ¹³C NMR | Resonances for the methyl carbon, the three methylene carbons, and the two quaternary carbons of the triazole ring. |
| Mass Spec. | [M+H]⁺ peak corresponding to the molecular weight of the compound. |
| Purity (HPLC) | >98% (after purification) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: An Adapted Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a crucial process for the development of various pharmaceutical compounds. While direct literature on the synthesis of this specific methyl analog is not extensively available, a well-established multi-step synthesis for the analogous 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride provides a reliable template. This protocol adapts the existing methodology by substituting the initial trifluoro-reagents with their methyl counterparts.
The proposed synthetic pathway commences with the formation of acetohydrazide from the reaction of ethyl acetate and hydrazine hydrate. The subsequent acylation with chloroacetyl chloride, followed by a cyclodehydration reaction, yields a key 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole intermediate. This intermediate then undergoes a reaction with ethylenediamine to form N'-(piperazin-2-ylidene)acetohydrazide, which is subsequently cyclized under acidic conditions to afford the final product, 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This application note provides a detailed experimental protocol based on this adapted route.
Proposed Synthesis Pathway
The overall synthesis is a multi-step process, outlined below. The reaction conditions presented are based on analogous reactions for the 3-trifluoromethyl derivative and may require optimization for the 3-methyl compound.
Figure 1. Proposed synthetic workflow for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Quantitative Data Summary of Reaction Conditions (Adapted from Trifluoromethyl Analog Synthesis)
The following table summarizes the reaction conditions for the synthesis of the 3-(trifluoromethyl) analog, which are expected to be similar for the 3-methyl analog. Optimization of these parameters is recommended.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetohydrazide Formation | Ethyl acetate, Hydrazine hydrate, Ethanol | Reflux | 3 | High |
| 2 | Acylation | Acetohydrazide, Chloroacetyl chloride, NaOH (50%), Acetonitrile | 10 | 3 | - |
| 3 | Oxadiazole Formation | N'-(2-chloroacetyl)acetohydrazide, POCl₃, Acetonitrile | 80 | 24 | ~61 |
| 4 | Amidine Intermediate Formation | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, Ethylenediamine, Methanol | -20 | 1 | ~68 |
| 5 | Final Cyclization | N'-(piperazin-2-ylidene)acetohydrazide, Conc. HCl, Methanol | 55 | 1 | High |
Yields are reported for the synthesis of the 3-(trifluoromethyl) analog and may vary for the 3-methyl analog.
Experimental Protocols
Step 1: Synthesis of Acetohydrazide
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude acetohydrazide.
Step 2: Synthesis of N'-(2-chloroacetyl)acetohydrazide
-
Dissolve acetohydrazide (1 equivalent) in acetonitrile in a flask cooled in an ice bath.
-
Slowly add a solution of sodium hydroxide (50% w/v) and chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 10°C.
-
Stir the reaction mixture for 3 hours at 10°C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is typically carried forward to the next step without extensive purification.
Step 3: Synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
-
To the crude N'-(2-chloroacetyl)acetohydrazide from the previous step, add anhydrous acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.[1]
-
After cooling to room temperature, quench the reaction by slowly adding the mixture to a pre-cooled solution of methyl tert-butyl ether (MTBE) and water.
-
Separate the organic phase, wash with a 5% potassium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.[1]
Step 4: Synthesis of N'-(piperazin-2-ylidene)acetohydrazide
-
In a flask cooled to -20°C in an ice-salt bath, dissolve ethylenediamine (3 equivalents) in methanol.
-
Add a solution of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1 equivalent) in methanol dropwise to the cooled ethylenediamine solution.
-
Stir the reaction mixture at -20°C for 1 hour, during which a slurry is expected to form.[1]
-
Add cold ethanol to the slurry, stir, and collect the solid product by suction filtration.
-
Wash the filter cake with cold ethanol and dry under vacuum.[1]
Step 5: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Suspend the crude N'-(piperazin-2-ylidene)acetohydrazide (1 equivalent) in methanol in a round-bottom flask.
-
Heat the suspension to 55°C with stirring.
-
Slowly add concentrated hydrochloric acid (1.05 equivalents) dropwise to the heated suspension.
-
Maintain the reaction at 55°C for 1 hour.[1]
-
Cool the solution to 20°C and age until a seed bed forms.
-
Add MTBE over 1 hour, then cool the resulting slurry to 2°C and age for 30 minutes.
-
Filter the solid product, wash with a cold mixture of ethanol and MTBE, and dry under vacuum at 45°C to yield the hydrochloride salt of the final product.
References
Application Note and Protocol for the Purification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine by Chromatography
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in pharmaceutical research. The described methods are based on established chromatographic techniques for analogous triazolopyrazine derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a member of the triazolopyrazine class of heterocyclic compounds. Analogs of this scaffold, such as 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, are significant intermediates in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[4] The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy.
This application note details two primary chromatographic methods for the purification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: Flash Column Chromatography for bulk purification and High-Performance Liquid Chromatography (HPLC) for achieving higher purity on a smaller scale or for analytical purposes.
Chromatographic Purification Strategies
The choice of chromatographic method depends on the scale of the purification and the desired final purity of the compound. Given that 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound, specific considerations for the stationary and mobile phases are necessary to achieve optimal separation.[5]
2.1. Flash Column Chromatography
Flash chromatography is a rapid and efficient method for the purification of moderate to large quantities of synthetic compounds.[5] For basic compounds like the target molecule, the use of a modified silica gel or the addition of a basic modifier to the mobile phase can prevent peak tailing and improve separation.[6]
2.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for final purification steps or for isolating highly pure samples for analytical characterization. Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the impurity profile of the crude material.[1][3]
Experimental Protocols
3.1. Materials and Reagents
-
Crude 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes or Heptane, HPLC grade
-
Triethylamine (TEA)
-
Ammonium formate
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
TLC plates (silica gel 60 F254)
3.2. Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of the crude product.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a low polarity mixture like 98:2 DCM:MeOH).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Equilibrate the column by passing 2-3 column volumes of the initial mobile phase.
2. Sample Preparation:
- Dissolve the crude 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in a minimal amount of DCM.
- Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
3. Loading and Elution:
- Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.
- Begin elution with the initial mobile phase.
- Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A typical gradient could be from 0% to 10% Methanol in Dichloromethane. The addition of 0.1-0.5% triethylamine to the mobile phase can improve peak shape for this basic compound.[5]
- Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
4. Fraction Analysis and Product Isolation:
- Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 DCM:MeOH).
- Visualize the spots under UV light (254 nm).
- Combine the fractions containing the pure product.
- Evaporate the solvent under reduced pressure to obtain the purified 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
3.3. Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for obtaining high-purity samples for analytical standards or for small-scale synthesis. A study on a similar triazolopyrazine compound utilized a C18 column with a mobile phase consisting of aqueous ammonium formate and acetonitrile.[2]
1. HPLC System and Column:
- A preparative HPLC system equipped with a UV detector.
- A C18 reversed-phase column is a suitable choice.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in Water or 10 mM Ammonium formate in Water.
- Mobile Phase B: Acetonitrile or Methanol.
3. Sample Preparation:
- Dissolve a small amount of the partially purified or crude compound in the initial mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
- Set the flow rate according to the column dimensions.
- Use a gradient elution, for example, starting with 5-10% B and increasing to 95% B over 20-30 minutes.
- Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
5. Fraction Collection and Product Isolation:
- Collect the peak corresponding to the target compound.
- Combine the fractions containing the pure product.
- Remove the organic solvent (Acetonitrile or Methanol) under reduced pressure.
- If the mobile phase contains non-volatile salts (like ammonium formate), a further liquid-liquid extraction or solid-phase extraction step may be necessary to isolate the final compound. Alternatively, lyophilization can be used if the mobile phase is volatile.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Table 1: Flash Chromatography Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol with 0.1% Triethylamine |
| Gradient | 0% to 10% Methanol |
| Loading Technique | Dry or Wet Loading |
| Detection | TLC with UV visualization (254 nm) |
| Expected Purity | >95% |
| Typical Yield | 80-90% (recovery from crude) |
Table 2: Preparative HPLC Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column) |
| Detection | UV at 210 nm |
| Expected Purity | >99% |
| Typical Yield | 70-85% (recovery from injected sample) |
Visualized Workflow
The following diagram illustrates the general workflow for the purification and analysis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: General workflow for the purification and analysis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Conclusion
The successful purification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can be readily achieved using standard chromatography techniques. Flash column chromatography provides an effective method for bulk purification from the crude reaction mixture, while preparative HPLC can be employed for obtaining highly pure material suitable for analytical standards and sensitive downstream applications. The protocols and parameters provided herein serve as a robust starting point for researchers and scientists in the field of drug development. Optimization of these methods may be required based on the specific impurity profile of the synthesized material.
References
- 1. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 2. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Application Notes and Protocols for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its Analogs in Cell-Based Assays
Disclaimer: Publicly available scientific literature and databases lack specific biological data and established protocols for a compound with the exact name "3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine." However, the core structure, triazolo[4,3-a]pyrazine, is a key pharmacophore in several well-characterized bioactive compounds. Notably, the closely related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, is a known intermediate in the synthesis of Sitagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][3]
Therefore, these application notes and protocols will utilize Sitagliptin as a representative compound to provide a detailed and scientifically grounded framework for researchers working with novel triazolo[4,3-a]pyrazine derivatives. The methodologies described herein are based on the known mechanism of action and cellular effects of DPP-4 inhibitors.
Introduction to the Triazolo[4,3-a]pyrazine Scaffold
The triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[4][5] Derivatives of this core structure have been investigated for a range of therapeutic applications, including anticancer, antibacterial, antimalarial, and antidiabetic properties.[1][2][4] The prevalence of this scaffold in bioactive molecules suggests that novel derivatives, such as 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, are promising candidates for screening in various cell-based assays.
Presumed Mechanism of Action: DPP-4 Inhibition
Based on its structural similarity to the precursor of Sitagliptin, the primary hypothesized mechanism of action for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.
DPP-4 and the Incretin Pathway: DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.
By inhibiting DPP-4, compounds like Sitagliptin increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[8] Beyond glycemic control, DPP-4 inhibition has been shown to have pleiotropic effects on various cell types, including vascular smooth muscle cells, neuronal cells, and immune cells.[9][10][11]
Signaling Pathway Diagram
Caption: DPP-4 Inhibition Signaling Pathway.
Application Notes
Compound Preparation and Storage
-
Solubility: The solubility of novel compounds should be determined empirically. For Sitagliptin, it is soluble in water and DMSO.[11] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO.
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. The powdered compound should be stored as per the manufacturer's recommendations, typically at room temperature or refrigerated.
Cell Line Selection
The choice of cell line will depend on the research question:
-
DPP-4 Activity: Caco-2 cells are known to have high DPP-4 expression and are a suitable model for studying DPP-4 inhibition.[12]
-
Cancer Research: Cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 or HT-29 (colorectal carcinoma) have been used to test the antiproliferative effects of triazolopyrazine derivatives.[2][13]
-
Cardiovascular Research: Vascular Smooth Muscle Cells (VSMCs) are a relevant model to study the effects of DPP-4 inhibitors on cell proliferation, migration, and calcification.[9]
Concentration and Incubation Time
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal working concentration of the compound. Based on literature for related compounds, a starting range of 0.1 µM to 100 µM is reasonable for initial screening.
-
Incubation Time: The duration of treatment will vary depending on the assay. For signaling pathway studies, short incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For proliferation or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.
Quantitative Data Summary
The following table summarizes reported in vitro data for Sitagliptin and other relevant triazolopyrazine derivatives.
| Compound/Derivative | Assay Type | Cell Line/Target | IC50 / Effective Concentration | Reference |
| Sitagliptin | DPP-4 Inhibition | Purified DPP-4 Enzyme | 18 nM | [14] |
| Sitagliptin | Proliferation (HG-induced) | Vascular Smooth Muscle Cells | 200 nM (significant inhibition) | [9] |
| Sitagliptin | Migration (HG-induced) | Vascular Smooth Muscle Cells | 200 nM (significant inhibition) | [9] |
| Sitagliptin | Apoptosis (HG-induced) | Vascular Smooth Muscle Cells | 200 nM (significant attenuation) | [9] |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | Antiproliferative | A549 (Lung Cancer) | 0.98 µM | [2] |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | Antiproliferative | MCF-7 (Breast Cancer) | 1.05 µM | [2] |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | Antiproliferative | Hela (Cervical Cancer) | 1.28 µM | [2] |
| 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivative (RB7) | Antiproliferative | HT-29 (Colon Cancer) | 6.587 µM | [13] |
Detailed Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibitor Screening Assay
This protocol is to determine the direct inhibitory effect of the compound on DPP-4 enzyme activity.[15][16]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compound and positive control (Sitagliptin)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~360/460 nm for AMC)
Procedure:
-
Prepare serial dilutions of the test compound and Sitagliptin in assay buffer.
-
In a 96-well plate, add 25 µL of the diluted compound or control to each well. Include wells with buffer only (no inhibitor control) and wells for a blank (no enzyme).
-
Add 25 µL of diluted DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Immediately measure the fluorescence at time zero, and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT/XTT Assay)
This protocol assesses the effect of the compound on cell viability and proliferation.
Materials:
-
Selected cell line
-
Complete culture medium
-
Test compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol evaluates the effect of the compound on cell migration.[9]
Materials:
-
Selected cell line (e.g., VSMCs, A549)
-
Complete culture medium
-
Test compound
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at the desired concentration and a vehicle control.
-
Capture an image of the scratch at time zero (T=0).
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Compare the rate of migration between the treated and control groups.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 4. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 8. Omarigliptin - Wikipedia [en.wikipedia.org]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of a 13C Stable Isotope Assay for Dipeptidyl Peptidase-4 Enzyme Activity A New Breath Test for Dipeptidyl Peptidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols: The 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents across a range of disease areas. This document provides a comprehensive overview of its application in drug design, featuring key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.
Introduction to a Versatile Scaffold
The triazolo[4,3-a]pyrazine ring system is a key pharmacophore found in numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2] The saturated portion of the pyrazine ring allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This versatility has made it a cornerstone for structure-activity relationship (SAR) studies in various drug discovery programs.
Key Applications and Biological Activities
Anticancer Activity
Derivatives of the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold have shown significant promise as anticancer agents. They have been particularly effective as inhibitors of key receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are crucial regulators of cell proliferation, survival, and angiogenesis in cancer.[3]
Table 1: Anticancer and Kinase Inhibitory Activities of Selected 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target(s) | IC50 (µM) - A549 (Lung Cancer) | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - HeLa (Cervical Cancer) | IC50 (µM) - c-Met Kinase | IC50 (µM) - VEGFR-2 Kinase | Reference |
| 17l | c-Met/VEGFR-2 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 0.026 | 2.6 | [3] |
| 22i | c-Met | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | 0.048 | Not Reported | [4] |
| RB7 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
Note: The original research for RB7 focused on colon cancer cell lines HCT-116 and HT-29, with an IC50 range of 6.587 to 11.10 µM for the series, and compound RB7 showing remarkable activity on HT-29.[5][6]
Antibacterial Activity
The triazolo[4,3-a]pyrazine scaffold has also been explored for its antibacterial properties. Certain derivatives have exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.[1]
Table 2: Antibacterial Activity of a Selected 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivative
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2e | Staphylococcus aureus | 32 | [7] |
| 2e | Escherichia coli | 16 | [7] |
Experimental Protocols
Synthesis of the Core Scaffold: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][8]triazolo[4,3-a]pyrazine hydrochloride
This protocol outlines a common synthetic route to the core scaffold, which serves as a key intermediate for further derivatization.[8][9]
Materials:
-
2-chloropyrazine
-
Hydrazine hydrate
-
Ethanol
-
Chlorobenzene
-
Trifluoroacetic anhydride
-
Methanesulfonic acid
-
Palladium on carbon (10%)
-
Hydrogen chloride (in ethanol)
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Triethylamine
Procedure:
-
Step 1: Synthesis of 2-hydrazinylpyrazine: To a solution of ethanol and hydrazine hydrate, add 2-chloropyrazine dropwise. Adjust the pH to 6 and stir at room temperature. After completion of the reaction (monitored by TLC), remove impurities to obtain 2-hydrazinylpyrazine.
-
Step 2: Synthesis of 3-(trifluoromethyl)-[1][7][10]triazolo[4,3-a]pyrazine: In a flask containing chlorobenzene, add trifluoroacetic anhydride, followed by the 2-hydrazinylpyrazine from Step 1 with stirring. Heat the mixture and add methanesulfonic acid. Reflux the reaction mixture to distill off trifluoroacetic acid. After the reaction is complete, concentrate the solution under reduced pressure until dry. Adjust the pH to 12 with a base and separate the organic phase to obtain the product.
-
Step 3: Hydrogenation and Salt Formation: In a high-pressure kettle under a nitrogen atmosphere, add 10% palladium on carbon and an ethanol solution of the product from Step 2. Hydrogenate the mixture at 23-25 °C under 4 bar pressure for 4.5 hours. Filter the reaction mixture and wash the solid. Concentrate the filtrate, and to the residue, add an ethanol solution of hydrogen chloride. Stir the mixed solution at 25 °C for 1 hour, then at 0 °C for 2 hours, and let it stand at -15 °C overnight. Filter the precipitate, wash with cold ethanol/MTBE, and dry to a constant weight to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][10]triazolo[4,3-a]pyrazine hydrochloride.[9]
General Procedure for Derivatization
A common method for derivatizing the core scaffold involves reaction with various isocyanates.[2][5]
Procedure:
-
To a suspension of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][10]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (10 mL) at room temperature, add triethylamine (1.5 mmol).
-
To this mixture, add the desired isocyanate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography.
In Vitro Antiproliferative MTT Assay
This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[3]
Procedure:
-
Seed cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 µg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 492 nm using an ELISA reader, with a reference wavelength of 630 nm.
-
Calculate the IC50 values from the dose-response curves.
Visualizing the Mechanisms of Action
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in many cancers. Inhibitors based on the triazolopyrazine scaffold can block the ATP binding site of c-Met, thereby inhibiting its downstream signaling.
Caption: Inhibition of the c-Met signaling pathway by triazolopyrazine derivatives.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can effectively block this process.
Caption: Inhibition of the VEGFR-2 signaling pathway by triazolopyrazine derivatives.
General Experimental Workflow for Drug Discovery
The development of novel drugs based on the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for drug discovery using the triazolopyrazine scaffold.
Conclusion
The 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its proven success in generating potent anticancer and antibacterial compounds underscores its importance in modern medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to further explore and exploit the potential of this remarkable scaffold in the ongoing quest for new and effective medicines.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 10. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin zur verbesserten Aktivität
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Diese Anwendungs- und Protokollhinweise konzentrieren sich auf die Derivatisierung des 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-Grundgerüsts zur Steigerung der biologischen Aktivität. Das Triazolo[4,3-a]pyrazin-Grundgerüst ist ein privilegierter Baustein in der medizinischen Chemie und zeigt ein breites Spektrum an biologischen Aktivitäten, darunter antidiabetische, antibakterielle und krebsbekämpfende Eigenschaften.[1] Während die Derivatisierung des 3-Methyl-Analogons in der wissenschaftlichen Literatur weniger umfassend beschrieben ist, dient das eng verwandte und gut untersuchte 3-(Trifluormethyl)-Analogon als ausgezeichnetes Surrogatmodell. Die hier beschriebenen Strategien und Protokolle für das 3-(Trifluormethyl)-Analogon sind mit hoher Wahrscheinlichkeit auf das 3-Methyl-Grundgerüst übertragbar und bieten einen soliden Ausgangspunkt für die Entwicklung neuer, potenter Wirkstoffe.
Die in diesem Dokument beschriebenen Derivatisierungsstrategien konzentrieren sich hauptsächlich auf die Modifikation an der 7-Position des Tetrahydro-triazolo[4,3-a]pyrazin-Ringsystems.
Datenpräsentation
Die folgende Tabelle fasst die quantitativen Daten zur biologischen Aktivität von derivatisierten 3-(Trifluormethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazinen zusammen.
Tabelle 1: Antiproliferative Aktivität von 3-(Trifluormethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-Derivaten gegen humane Dickdarmkrebs-Zelllinien. [2]
| Verbindung | Substituent an Position 7 | IC50 (µM) HCT-116 | IC50 (µM) HT-29 |
| RB1 | 4-Chlorphenyl-carboxamid | 9.87 | 10.12 |
| RB2 | 4-Fluorphenyl-carboxamid | 10.11 | 11.10 |
| RB3 | 4-Methoxyphenyl-carboxamid | 8.89 | 9.12 |
| RB4 | 3-Methylphenyl-carboxamid | 9.12 | 9.56 |
| RB5 | Phenyl-carboxamid | 10.56 | 11.01 |
| RB6 | 4-Nitrophenyl-carboxamid | 7.89 | 8.54 |
| RB7 | 3,4-Dichlorphenyl-carboxamid | 6.58 | 7.11 |
| RB8 | 2,4-Dichlorphenyl-carboxamid | 7.12 | 8.01 |
| RB9 | 4-Trifluormethylphenyl-carboxamid | 8.11 | 8.98 |
Tabelle 2: Antibakterielle Aktivität ausgewählter 3-(Trifluormethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-Derivate. [3]
| Verbindung | Modifikation | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
| 2e | (S)-2-Amino-3-(1H-indol-3-yl)propyl-Derivat an Position 7 | 32 | 16 |
| Ampicillin | Standard-Antibiotikum | 16 | 8 |
Experimentelle Protokolle
Protokoll 1: Synthese des 3-Methyl-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazin-Grundgerüsts
Obwohl detaillierte Syntheseprotokolle für das 3-Methyl-Analogon rar sind, kann ein allgemeines Verfahren, angepasst von der Synthese des 3-(Trifluormethyl)-Analogons, angewendet werden. Der Schlüsselschritt ist die Zyklisierung eines geeigneten Hydrazin-Derivats.
Materialien:
-
2-Chlorpyrazin
-
Hydrazinhydrat
-
Essigsäureanhydrid
-
Phosphoroxychlorid
-
Ethylendiamin
-
Lösungsmittel (z.B. Ethanol, Acetonitril)
-
Säuren und Basen zur pH-Einstellung
Verfahren:
-
Synthese von 2-Hydrazinopyrazin: 2-Chlorpyrazin wird mit Hydrazinhydrat in einem geeigneten Lösungsmittel wie Ethanol umgesetzt, um 2-Hydrazinopyrazin zu bilden.
-
Acetylierung: Das resultierende 2-Hydrazinopyrazin wird mit Essigsäureanhydrid acetyliert, um das entsprechende Acetylhydrazin-Derivat zu erhalten.
-
Zyklisierung: Das Acetylhydrazin-Derivat wird mit einem Dehydratisierungsmittel wie Phosphoroxychlorid behandelt, um den Triazolring zu schließen und 3-Methyl-[1][2][4]triazolo[4,3-a]pyrazin zu bilden.
-
Reduktion: Das aromatische Ringsystem wird anschließend zum Tetrahydro-Derivat reduziert. Dies kann durch katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) in einem Hochdruckreaktor erfolgen.[5]
-
Aufreinigung: Das Endprodukt wird durch Umkristallisation oder Säulenchromatographie aufgereinigt.
Protokoll 2: Derivatisierung an Position 7 mit Isocyanaten (Antiproliferative Wirkstoffe)[2]
Materialien:
-
3-Methyl-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazin-Hydrochlorid (1 mmol)
-
Verschiedene Arylisocyanate (1.2 mmol)
-
Triethylamin (1.5 mmol)
-
Dichlormethan (DCM) (10 mL)
Verfahren:
-
Suspendieren Sie 1 mmol des 3-Methyl-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazin-Hydrochlorids in 10 mL DCM.
-
Fügen Sie 1.5 mmol Triethylamin zu der Suspension bei Raumtemperatur hinzu.
-
Fügen Sie langsam 1.2 mmol des entsprechenden Arylisocyanats hinzu.
-
Rühren Sie die Reaktionsmischung für 5 Stunden bei Raumtemperatur.
-
Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Nehmen Sie den Rückstand in Wasser auf und extrahieren Sie das Produkt mit Ethylacetat.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.
Protokoll 3: Antiproliferativer Assay (MTT-Assay)
Materialien:
-
Humane Krebszelllinien (z.B. HCT-116, HT-29)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FKS)
-
Testverbindungen in verschiedenen Konzentrationen
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO
-
96-Well-Platten
-
Plattenleser (570 nm)
Verfahren:
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5x10³ Zellen pro Well aus und inkubieren Sie sie für 24 Stunden.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen und inkubieren Sie sie für weitere 48 Stunden.
-
Fügen Sie 20 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie die Platten für 4 Stunden bei 37°C.
-
Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in 150 µL DMSO.
-
Messen Sie die Absorption bei 570 nm mit einem Plattenleser.
-
Berechnen Sie die prozentuale Hemmung des Zellwachstums und bestimmen Sie die IC50-Werte.
Protokoll 4: Antibakterieller Assay (Mikrodilutionsmethode)[3]
Materialien:
-
Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)
-
Nährmedium (z.B. Müller-Hinton-Bouillon)
-
Testverbindungen in verschiedenen Konzentrationen
-
96-Well-Platten
-
Inkubator
Verfahren:
-
Bereiten Sie eine serielle Verdünnung der Testverbindungen in der 96-Well-Platte vor.
-
Inokulieren Sie jede Well mit einer standardisierten Bakteriensuspension.
-
Inkubieren Sie die Platten bei 37°C für 18-24 Stunden.
-
Bestimmen Sie die minimale Hemmkonzentration (MHK) als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum auftritt.
Visualisierungen der Signalwege und Arbeitsabläufe
Synthese-Workflow
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung.
Signalweg: Induktion der mitochondrialen Apoptose
Abbildung 2: Vereinfachter Signalweg der mitochondrialen Apoptose.
Wirkmechanismus: Hemmung der bakteriellen DNA-Gyrase
Abbildung 3: Mechanismus der Hemmung der DNA-Gyrase.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in biological matrices. The following sections outline two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for high-sensitivity and high-selectivity quantification. These protocols are intended to serve as a comprehensive guide for researchers and scientists involved in pharmacokinetic, metabolic, and quality control studies of this compound.
Introduction
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring quality control in manufacturing processes. While specific validated methods for this particular methylated analog are not widely published, the protocols detailed herein are based on established analytical principles for similar triazolopyrazine derivatives and serve as a strong foundation for method development and validation.
Analytical Methods
Two primary analytical methods are presented:
-
HPLC-UV: A cost-effective and widely accessible method suitable for the analysis of bulk substance and formulations, as well as for the analysis of higher concentration samples in preclinical studies.
-
HPLC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is designed for the reliable quantification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine where high sensitivity is not a prerequisite.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 93.5 - 104.2% |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies requiring low detection limits.
-
Sample Preparation (Plasma):
-
Follow the same protein precipitation procedure as described for the HPLC-UV method (Section 2.1.1).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2 0.5 2 2.5 98 3.5 98 3.6 2 | 5.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: m/z (Precursor Ion) → m/z (Product Ion) - To be determined empirically
-
Internal Standard: m/z (Precursor Ion) → m/z (Product Ion) - To be determined empirically
-
-
Ion Source Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
-
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Recovery) | 96.8 - 103.5% |
| Matrix Effect | 91 - 105% |
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow for quantitative analysis and a hypothetical metabolic pathway for the target compound.
Application Notes and Protocols for High-Throughput Screening of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. While specific high-throughput screening (HTS) data for the 3-methyl analog is not extensively available in public literature, the closely related analog, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine , and its derivatives have demonstrated promising bioactivity in several therapeutic areas, including oncology and infectious diseases. This document provides detailed application notes and protocols for the high-throughput screening of this class of compounds, focusing on anti-cancer and anti-malarial activities, based on published studies of these analogs.
Anti-Cancer Activity
Derivatives of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold have been shown to exhibit significant anti-proliferative effects against human colon cancer cell lines. The mechanism of action for some of these derivatives involves the induction of the mitochondrial apoptotic pathway.
Data Presentation: Anti-Cancer Activity of Triazolopyrazine Derivatives
The following table summarizes the in vitro anti-cancer activity of synthesized 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives.
| Compound ID | Target Cell Line | IC50 (µM) |
| Derivative Series (Range) | HT-29 (Colon Cancer) | 6.587 - 11.10[1] |
| RB7 | HT-29 (Colon Cancer) | ~8.18[1] |
| Derivative Series (General) | HCT-116 (Colon Cancer) | Data indicates activity, specific IC50 range not detailed in the provided search results. |
Signaling Pathway: Mitochondrial Apoptosis Induction
The derivative RB7 has been shown to induce apoptosis in HT-29 cells by modulating the expression of key proteins in the mitochondrial (intrinsic) apoptosis pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspase-3.
Caption: Mitochondrial apoptosis pathway induced by a triazolopyrazine derivative.
Experimental Protocols: Anti-Cancer High-Throughput Screening
The following are representative protocols for assessing the anti-proliferative activity of compounds in a high-throughput format.
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HCT-116 or HT-29 human colon cancer cells
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear flat-bottom tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
HT-29 cells
-
96-well white or black flat-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Test compound (e.g., RB7)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Caspase-3/7 Activity Measurement:
-
After the desired treatment period (e.g., 24 hours), remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay).
-
Compare the caspase activity in treated cells to that in vehicle-treated control cells.
-
Anti-Malarial Activity
The triazolopyrazine scaffold has been a focus of the Open Source Malaria (OSM) consortium, with numerous derivatives synthesized and screened for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Data Presentation: Anti-Malarial Activity of Triazolopyrazine Derivatives
The following table summarizes the in vitro anti-malarial activity of various triazolopyrazine derivatives.
| Compound Series | P. falciparum Strain | IC50 Range (µM) | Reference |
| Triazolopyrazine Derivatives | 3D7 (Chloroquine-sensitive) | 0.3 - >20[4][5] | [4][5] |
| Triazolopyrazine Derivatives | Dd2 (Multi-drug resistant) | 0.3 - >20[4][5] | [4][5] |
| Fluorinated Triazolopyrazines | 3D7 | 0.2 - >80[6][7] | [6][7] |
| Fluorinated Triazolopyrazines | Dd2 | 0.2 - >80[6][7] | [6][7] |
Experimental Workflow: Anti-Malarial HTS
The general workflow for a high-throughput screen to identify anti-malarial compounds is depicted below.
Caption: A typical workflow for high-throughput screening of anti-malarial compounds.
Experimental Protocols: Anti-Malarial High-Throughput Screening
The following protocols are standard methods for assessing the in vitro activity of compounds against P. falciparum.
This is a fluorescence-based assay that measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete RPMI-1640 medium with 0.5% Albumax II
-
Human red blood cells (O+)
-
384-well black, clear-bottom plates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
Procedure:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Dispense the compound dilutions into the 384-well plates.
-
-
Parasite Addition and Incubation:
-
Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit.
-
Add the parasite culture to each well of the assay plates.
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
Prepare a fresh lysis buffer containing SYBR Green I at a 1:5000 dilution of the stock.
-
Add an equal volume of the SYBR Green I lysis buffer to each well.
-
Incubate the plates for 1 hour at room temperature in the dark.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing non-infected red blood cells.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control wells.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion
The 3-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold, represented by its well-studied trifluoromethyl analog, holds considerable promise for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to conduct high-throughput screening campaigns to identify and characterize new bioactive compounds within this chemical class. The adaptability of these assays allows for their implementation in various research settings, from academic laboratories to industrial drug discovery programs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. malariaworld.org [malariaworld.org]
Application Notes and Protocols for Efficacy Testing of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (Compound X)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The triazolo[4,3-a]pyrazine scaffold is a key component in various therapeutically active agents.[1][2] Derivatives of this structure have shown a wide range of biological activities, including potential use as anti-inflammatory, anti-cancer, and anti-diabetic agents.[3][4][5] This document outlines a comprehensive experimental strategy to determine the efficacy of a novel derivative, 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (hereafter referred to as Compound X). Based on the common activities of related structures, the primary hypothesis is that Compound X is an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[6][7] PDE4 inhibition elevates intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of numerous inflammatory cells and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][8]
The following protocols describe a tiered approach to efficacy testing, beginning with in vitro enzymatic and cell-based assays to determine potency and mechanism of action, followed by an in vivo model to assess therapeutic potential in a physiological context.
Section 1: In Vitro Biochemical Efficacy
Protocol 1.1: Recombinant Human PDE4B Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect and potency (IC50) of Compound X on the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
Compound X
-
Rolipram (reference PDE4 inhibitor)
-
cAMP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
DMSO (vehicle)
-
384-well assay plates
-
Commercially available PDE-Glo™ Phosphodiesterase Assay kit or similar
Equipment:
-
Plate reader capable of luminescence detection
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X and Rolipram in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Assay Plate Setup: In a 384-well plate, add 5 µL of diluted Compound X, Rolipram, or DMSO vehicle (for control wells).
-
Enzyme Addition: Add 10 µL of diluted PDE4B enzyme solution to all wells except for the "no enzyme" background control. Pre-incubate the plate for 15 minutes at room temperature.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of cAMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[9]
-
Detection: Stop the reaction and measure the remaining cAMP levels by adding detection reagents as per the PDE-Glo™ Assay kit manufacturer's instructions. This typically involves a two-step process to convert remaining cAMP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to PDE4B activity.
Data Presentation:
Table 1: Hypothetical PDE4B Inhibition Data for Compound X
| Compound | IC50 (nM) | Hill Slope |
| Compound X | 25.3 | 1.1 |
| Rolipram | 48.9 | 1.0 |
Section 2: In Vitro Cell-Based Efficacy
Protocol 2.1: Intracellular cAMP Measurement Assay
Objective: To confirm that Compound X increases intracellular cAMP levels in a cellular context, consistent with PDE4 inhibition.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937)
-
RPMI-1640 culture medium supplemented with 10% FBS
-
Compound X
-
Forskolin (adenylyl cyclase activator)
-
Commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay).[10][11]
-
96-well cell culture plates
Equipment:
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer
-
Centrifuge
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[11]
-
Compound Treatment: Treat cells with various concentrations of Compound X for 1 hour.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for 15 minutes to induce cAMP production.
-
Cell Lysis and Detection: Measure intracellular cAMP levels using a luminescent assay kit like cAMP-Glo™, following the manufacturer's protocol.[12] This involves lysing the cells to release cAMP and then running a series of enzymatic reactions that result in a light output proportional to the cAMP concentration.[10][11]
-
Data Acquisition: Read luminescence using a plate reader.
Protocol 2.2: LPS-Induced TNF-α Release Assay in THP-1 Cells
Objective: To evaluate the anti-inflammatory efficacy of Compound X by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells.[6][13]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 culture medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Compound X
-
Dexamethasone (reference anti-inflammatory agent)
-
96-well cell culture plates
Equipment:
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA plate reader (450 nm)
-
Centrifuge
Procedure:
-
Cell Differentiation: Plate THP-1 cells at 2 x 10⁵ cells/well and differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of Compound X or Dexamethasone. Pre-incubate for 1 hour.[9]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate TNF-α release.[13] For unstimulated controls, add vehicle only.
-
Incubation: Incubate the plate for 18 hours at 37°C.[9]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[14]
Data Presentation:
Table 2: Hypothetical Cell-Based Efficacy Data for Compound X
| Assay | Parameter | Compound X | Dexamethasone |
| cAMP Measurement | EC50 (nM) | 85.2 | N/A |
| TNF-α Release | IC50 (nM) | 112.5 | 35.8 |
Section 3: In Vivo Efficacy Model
Protocol 3.1: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
Objective: To assess the in vivo anti-inflammatory efficacy of Compound X in a mouse model of acute lung inflammation.[16][17][18]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
Compound X
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
Equipment:
-
Intranasal administration apparatus
-
Surgical tools for trachea exposure and cannulation
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge and slides
-
Staining reagents (e.g., Diff-Quik)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer Compound X (e.g., 1, 5, 10 mg/kg) or vehicle via oral gavage 1 hour prior to LPS challenge. Administer Dexamethasone (1 mg/kg, intraperitoneally) as a positive control.
-
LPS Challenge: Lightly anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL of sterile PBS) via intranasal instillation to induce lung inflammation.[16] Control mice receive PBS only.
-
Bronchoalveolar Lavage (BAL): At 24 hours post-LPS challenge, euthanize the mice.[18] Expose the trachea, insert a cannula, and lavage the lungs three times with 0.5 mL of ice-cold PBS.[8]
-
Cell Analysis: Pool the recovered bronchoalveolar lavage fluid (BALF). Determine the total inflammatory cell count using a hemocytometer. Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (neutrophils, macrophages) by counting at least 200 cells per slide.
-
Cytokine Analysis (Optional): The BALF supernatant can be analyzed for TNF-α, IL-6, and other cytokine levels via ELISA.
Data Presentation:
Table 3: Hypothetical In Vivo Efficacy in LPS-Induced Lung Inflammation Model
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x 10⁵) | Neutrophils in BALF (x 10⁵) | % Neutrophil Inhibition |
| Naive (PBS) | - | 0.8 ± 0.1 | 0.05 ± 0.01 | - |
| Vehicle + LPS | - | 15.2 ± 1.5 | 12.1 ± 1.2 | 0% |
| Compound X + LPS | 1 | 11.8 ± 1.1 | 9.5 ± 0.9 | 21.5% |
| Compound X + LPS | 5 | 7.5 ± 0.8 | 5.4 ± 0.6 | 55.4% |
| Compound X + LPS | 10 | 4.2 ± 0.5 | 2.1 ± 0.3 | 82.6% |
| Dexamethasone + LPS | 1 | 3.9 ± 0.4 | 1.8 ± 0.2 | 85.1% |
| *p < 0.05, **p < 0.01 compared to Vehicle + LPS group. Data presented as mean ± SEM. |
Visualizations
Caption: PDE4 signaling pathway and mechanism of Compound X inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. criver.com [criver.com]
- 17. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a Chemical Probe Scaffold
Application Notes and Protocols for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine as a Chemical Probe Scaffold
Important Note for the User: The chemical structure "3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine" specified in the topic is not widely documented in the scientific literature. However, the closely related analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine , is a well-characterized and biologically significant scaffold. This document provides detailed application notes and protocols based on the extensive research available for the trifluoromethyl analog, which can serve as a valuable resource for researchers and drug development professionals interested in this chemical series. The trifluoromethyl group often enhances metabolic stability and lipophilicity, making this scaffold a promising starting point for the development of chemical probes.[1]
This versatile heterocyclic compound serves as a key building block in medicinal chemistry, most notably as an intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[4][5] Beyond its role in antidiabetic drug development, the triazolopyrazine core has been identified as a privileged scaffold for developing inhibitors of various kinases, including c-Met and VEGFR-2, which are implicated in cancer.[1][6]
These application notes describe the use of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine as a foundational structure for generating potent and selective chemical probes to investigate biological pathways and validate novel drug targets.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H7F3N4 (Free Base) |
| Molecular Weight | 192.14 g/mol (Free Base)[1] |
| Molecular Formula | C6H8ClF3N4 (Hydrochloride Salt) |
| Molecular Weight | 228.60 g/mol (Hydrochloride Salt)[1][7] |
| Appearance | White to off-white solid |
| Storage | Store at -20°C to -80°C, sealed and away from moisture.[8] |
Biological Activity and Applications
The 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a versatile starting point for the synthesis of bioactive molecules. Derivatives have shown significant activity in several therapeutic areas:
-
Oncology: Derivatives of this scaffold have been synthesized and evaluated as potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2.[1][6] These kinases are crucial drivers of tumor growth, proliferation, and angiogenesis. The development of chemical probes based on this scaffold can aid in studying the downstream signaling of these pathways and in identifying novel combination therapies.
-
Metabolic Diseases: Its use as a key intermediate for sitagliptin highlights its relevance in targeting enzymes involved in glucose homeostasis.[4]
-
Infectious Diseases: The triazolopyrazine core has been explored for the development of novel antibacterial agents.[2]
Quantitative Data for Derivatives
The following table summarizes the biological activity of various derivatives synthesized from the 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold.
| Compound ID | Target(s) | Assay | IC50 (µM) | Cell Line(s) | Reference |
| 17l | c-Met / VEGFR-2 | Kinase Inhibition | 0.026 (c-Met), 2.6 (VEGFR-2) | - | [6] |
| 17l | Antiproliferative | Cell Viability | 0.98 ± 0.08 | A549 | [6] |
| 17l | Antiproliferative | Cell Viability | 1.05 ± 0.17 | MCF-7 | [6] |
| 17l | Antiproliferative | Cell Viability | 1.28 ± 0.25 | Hela | [6] |
| RB7 | Antiproliferative | Cell Viability | 6.587 - 11.10 (range for series) | HCT-116, HT-29 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
This protocol describes a general synthesis route for the core scaffold.[2]
Materials:
-
N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide
-
Methanol
-
37% Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Suspend N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide in methanol.
-
Warm the suspension to 55°C.
-
Slowly add 37% hydrochloric acid. The solids should dissolve, resulting in a clear solution.
-
Age the reaction for 30 minutes at 55°C.
-
Cool the solution to 20°C and age until a seed bed forms.
-
Charge MTBE to the solution over 1 hour at 20°C to induce precipitation.
-
Cool the resulting slurry to 2°C and age for 30 minutes.
-
Filter the solids and wash with a cold solution of ethanol:MTBE (1:3).
-
Dry the solids under vacuum at 45°C to yield the hydrochloride salt of the title compound.
Protocol 2: General Procedure for Derivatization via Isocyanate Reaction
This protocol outlines a method to functionalize the scaffold at the 7-position, which can be adapted to introduce linkers for probe development.[3]
Materials:
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
-
Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Desired isocyanate derivative
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend the hydrochloride salt of the scaffold in DCM at room temperature.
-
Add triethylamine to the suspension.
-
Add the desired isocyanate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 5 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with a brine solution and dry over anhydrous Na2SO4.
-
Evaporate the solvent and purify the crude product by column chromatography.
Protocol 3: Antiproliferative Assay (MTT Assay)
This protocol can be used to evaluate the cytotoxic effects of newly synthesized derivatives.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Visualizations
Caption: Workflow for synthesis and derivatization of the chemical probe scaffold.
Caption: Mechanism of action for scaffold derivatives targeting cancer pathways.
References
- 1. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine | 486460-21-3 | Benchchem [benchchem.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 5. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride salt. The described methodology is based on established synthetic routes for analogous compounds, particularly the well-documented synthesis of the 3-(trifluoromethyl) analogue, a key intermediate in the production of sitagliptin. The protocol is divided into two main stages: the synthesis of the key intermediate, N'-((Z)-piperazin-2-ylidene)acetohydrazide, and its subsequent cyclization and salt formation to yield the final product.
The target compound, 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, is a heterocyclic molecule that can be utilized as a building block in the synthesis of various chemical entities with potential pharmaceutical applications.[2] For instance, it is a reagent in the synthesis of pyrrolo[2,3-b]pyridine compounds, which are explored for their potential as antiviral agents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of the final compound and its immediate precursor is provided below.
| Property | 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | N'-((Z)-piperazin-2-ylidene)acetohydrazide |
| CAS Number | 886886-04-0 | Not available |
| Molecular Formula | C₆H₁₀N₄ | C₆H₁₂N₄O |
| Molecular Weight | 138.17 g/mol | 156.19 g/mol |
| Appearance | White to off-white solid (predicted) | Solid (predicted) |
Experimental Protocols
The following protocols provide a step-by-step guide for the laboratory-scale synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride salt.
Materials and Equipment:
-
2-chloromethyl-5-methyl-1,3,4-oxadiazole
-
Ethylenediamine
-
Methanol
-
Concentrated Hydrochloric Acid (37%)
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
-
pH meter
Part 1: Synthesis of N'-((Z)-piperazin-2-ylidene)acetohydrazide (Intermediate I)
This procedure is adapted from the synthesis of the analogous trifluoromethyl intermediate.[1]
Reaction Scheme:
Caption: Synthesis of the key acetohydrazide intermediate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (3 equivalents) in methanol.
-
Cool the solution to -20°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add a solution of 2-chloromethyl-5-methyl-1,3,4-oxadiazole (1 equivalent) in methanol to the cooled ethylenediamine solution.
-
Maintain the reaction temperature at -20°C and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate should form. Add ethanol to the slurry and stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol.
-
Dry the product under vacuum to yield N'-((Z)-piperazin-2-ylidene)acetohydrazide (Intermediate I).
Expected Observations:
-
The reaction mixture may turn from a clear solution to a slurry as the product precipitates.
Part 2: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride salt (Final Product)
This procedure details the acid-catalyzed cyclization of Intermediate I to form the final triazolopyrazine ring system, followed by its precipitation as a hydrochloride salt. This method is adapted from established protocols for similar compounds.[1][4]
Reaction Scheme:
Caption: Final cyclization and hydrochloride salt formation.
Procedure:
-
Suspend N'-((Z)-piperazin-2-ylidene)acetohydrazide (Intermediate I, 1 equivalent) in methanol in a round-bottom flask.
-
Heat the suspension to 55°C with stirring.
-
Slowly add concentrated hydrochloric acid (1.05-1.1 equivalents) dropwise to the heated suspension. The solids should dissolve, resulting in a clear solution.
-
Maintain the reaction at 55°C for 1 hour.
-
Cool the solution to room temperature (approximately 20°C) and continue stirring to allow for the initiation of crystallization. Seeding with a small crystal of the product, if available, can facilitate this process.
-
Once a seed bed has formed, slowly add methyl tert-butyl ether (MTBE) as an anti-solvent over 1 hour to induce further precipitation.
-
Cool the resulting slurry to a lower temperature (e.g., 0-5°C) and age for at least 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a cold mixture of ethanol and MTBE.
-
Dry the final product under vacuum at approximately 45°C to a constant weight.
Expected Yield and Purity:
While specific yield and purity data for the 3-methyl derivative are not widely published, analogous syntheses for the 3-(trifluoromethyl) compound report high yields and purities.[4] For the trifluoromethyl analog, a yield of 26.7 g (from 27.3 g of precursor) and a purity of 99.5% (by HPLC) have been reported.[4] Similar outcomes can be anticipated for the 3-methyl derivative with optimization of the reaction and purification conditions.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of Intermediate I | Incomplete reaction; loss of product during filtration. | Extend reaction time; ensure the filtrate is cold to minimize product solubility. |
| No precipitation of final product | Supersaturation of the solution. | Scratch the inside of the flask; add a seed crystal; extend the aging time at a lower temperature. |
| Oily product obtained | Impurities present; insufficient anti-solvent. | Purify the intermediate; increase the volume of MTBE added. |
| Low purity of final product | Incomplete reaction; co-precipitation of starting materials or by-products. | Recrystallize the final product from an appropriate solvent system. |
Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The procedures are based on analogous chemical transformations and should be optimized for specific laboratory conditions. The user assumes all responsibility for the safe handling of chemicals and the execution of the described procedures.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine , 97% , 886886-04-0 - CookeChem [cookechem.com]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A1: The synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its derivatives typically involves a multi-step process. A common strategy is the condensation of a hydrazine derivative with a suitable pyrazine precursor, followed by an intramolecular cyclization to form the triazole ring. While specific protocols for the 3-methyl analog are not as widely published as for the 3-trifluoromethyl derivative (an intermediate in the synthesis of Sitagliptin), the route can be adapted from these established methods. The key steps generally include the formation of a hydrazinopyrazine intermediate, followed by cyclization with an acetylating agent or an equivalent C2 synthon.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity. These include:
-
Temperature: The initial condensation and the final cyclization steps are often temperature-sensitive. Careful control is necessary to prevent side reactions.
-
pH: In steps involving hydrazine, the pH of the reaction medium can significantly influence the nucleophilicity of the hydrazine and the stability of intermediates.
-
Purity of Starting Materials: The purity of the hydrazine and pyrazine starting materials is critical, as impurities can lead to the formation of difficult-to-remove byproducts.
-
Inert Atmosphere: For some steps, particularly those involving sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: Are there any known stable impurities that are often carried through the synthesis?
A3: While specific data on the 3-methyl analog is limited, experience from similar heterocyclic syntheses suggests that unreacted starting materials or partially cyclized intermediates can be common impurities. Additionally, regioisomers formed during the cyclization step, although often minor, can be present. Some syntheses of related triazolopyrazines have reported the formation of minor, unexpected side products.[1][2]
Troubleshooting Guide
Problem 1: Low yield of the final product.
| Potential Cause | Suggested Solution |
| Incomplete reaction in the condensation step. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure the pH is optimal for the reaction. |
| Inefficient cyclization. | The cyclization step is often the most critical. Ensure that the cyclizing agent is of good quality and used in the correct stoichiometric amount. The choice of solvent and temperature can also significantly impact the efficiency of this step. In some cases, a stronger dehydrating agent or a different catalyst may be required. |
| Product loss during workup and purification. | Optimize the extraction and purification procedures. Ensure the pH is adjusted correctly during aqueous workup to minimize the solubility of the product in the aqueous phase. For column chromatography, select an appropriate solvent system to ensure good separation from byproducts without excessive elution of the product. |
| Degradation of intermediates or product. | Some intermediates, particularly hydrazones, can be unstable. It is often advisable to use them in the next step without prolonged storage. The final product's stability under the reaction and workup conditions should also be considered. |
Problem 2: Presence of significant impurities in the final product.
| Potential Byproduct/Impurity | Likely Cause | Identification & Removal |
| Unreacted Hydrazinopyrazine Intermediate | Incomplete cyclization. | Can be identified by LC-MS. Recrystallization or column chromatography can be effective for removal. |
| Hydrolyzed Intermediates | Presence of water in the reaction mixture, especially during the formation of activated intermediates. | Characterized by a lower molecular weight in MS and the presence of hydroxyl groups in IR or NMR. Ensure anhydrous conditions and use of dry solvents. |
| Oxidized Byproducts | Exposure to air during the reaction, particularly if sensitive reagents are used. | May result in colored impurities. Use of an inert atmosphere can prevent their formation. Purification can be achieved through chromatography. |
| Polymeric Materials | Uncontrolled side reactions, especially at elevated temperatures. | Often appear as an insoluble baseline material in TLC and can be removed by filtration or careful chromatography. |
Detailed Experimental Protocol
The following is a plausible experimental protocol for the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, adapted from established procedures for analogous compounds.
Step 1: Synthesis of 2-hydrazinylpyrazine
-
To a solution of 2-chloropyrazine (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 2-hydrazinylpyrazine, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Dissolve 2-hydrazinylpyrazine (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and an alcohol.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the cyclization reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Visualizations
Caption: A flowchart illustrating the two main stages in the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: A decision tree for troubleshooting common issues encountered during the synthesis.
References
Technical Support Center: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A1: The synthesis generally involves a multi-step process. A common route starts with the reaction of a hydrazine derivative with a pyrazine precursor, followed by cyclization to form the triazolopyrazine core. For related compounds like the 3-(trifluoromethyl) analog, the synthesis often begins with commercially available pyrazine derivatives and involves the formation of a hydrazinopyrazine intermediate, which then undergoes cyclization. A similar strategy can be adapted for the 3-methyl derivative.
Q2: What are the key reaction parameters that influence the yield?
A2: Several factors can significantly impact the overall yield of the synthesis. These include:
-
Purity of starting materials: Impurities in the initial reactants can lead to side reactions and lower yields.
-
Reaction temperature: Temperature control is crucial for each step, as side reactions can become more prevalent at higher or lower temperatures.
-
pH of the reaction medium: The pH needs to be carefully controlled, especially during salt formation and extraction steps, to ensure the desired product is obtained in high purity.
-
Choice of solvent: The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields.
-
Catalyst activity: In steps involving catalytic hydrogenation, the choice and handling of the catalyst (e.g., Palladium on carbon) are critical for efficient reaction.
Q3: Are there any known common side products in this synthesis?
A3: While specific side products for the 3-methyl analog are not extensively documented in the provided literature, analogous syntheses of triazolopyrazines can have side products arising from incomplete cyclization, over-reduction, or competing nucleophilic substitution reactions. For instance, in related syntheses, unexpected side products have been observed, sometimes resulting from disproportionation reactions.[1][2][3] Careful monitoring of the reaction by techniques like TLC or LCMS is recommended to identify and minimize the formation of such impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in one or more steps. | - Monitor each reaction step using TLC or LCMS to ensure completion before proceeding. - Increase reaction time or temperature cautiously, while monitoring for side product formation. |
| Poor quality of reagents or solvents. | - Use reagents and solvents from reputable suppliers and ensure they are anhydrous where required. | |
| Suboptimal reaction conditions (e.g., temperature, pH). | - Systematically optimize reaction parameters such as temperature, concentration, and pH for each step. | |
| Loss of product during workup and purification. | - Optimize extraction and purification procedures. Ensure the pH is appropriate during aqueous workup to minimize product loss. | |
| Presence of Impurities in the Final Product | Formation of side products. | - Analyze the impurities by LCMS and NMR to identify their structure. - Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize their formation. |
| Incomplete removal of starting materials or intermediates. | - Improve the purification method (e.g., recrystallization, column chromatography) to effectively remove residual starting materials. | |
| Inconsistent Results | Variability in starting material quality. | - Standardize the source and purity of all starting materials. |
| Variations in reaction setup and procedure. | - Maintain a detailed and consistent experimental protocol. Use consistent stirring rates and heating methods. |
Experimental Protocols
While a specific protocol for the 3-methyl analog is not detailed in the search results, a general procedure adapted from the synthesis of the analogous 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride is provided below as a starting point.[6][7]
Step 1: Synthesis of 2-Hydrazinylpyrazine
-
To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate dropwise at a controlled temperature.
-
Adjust the pH of the reaction mixture to approximately 6.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the crude product.
Step 2: Cyclization to form the Triazolopyrazine Core
-
Dissolve the 2-hydrazinylpyrazine intermediate in a suitable solvent such as chlorobenzene.
-
Add acetic anhydride (for the 3-methyl analog) and stir the mixture.
-
Heat the reaction mixture to reflux. An acid catalyst like methanesulfonic acid may be required.
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure.
-
Purify the resulting triazolopyrazine derivative.
Step 3: Reduction of the Pyrazine Ring
-
In a high-pressure kettle, add the triazolopyrazine derivative dissolved in ethanol and a palladium on carbon catalyst (e.g., 10% Pd/C) under a nitrogen atmosphere.[6]
-
Hydrogenate the mixture at a suitable pressure (e.g., 4 bar) and temperature (e.g., 23-25 °C) for several hours.[6]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, filter the catalyst, and concentrate the filtrate.
Step 4: Salt Formation (Optional)
-
Dissolve the purified product in a suitable solvent like ethanol.
-
Add an ethanol solution of hydrogen chloride and stir the mixture.
-
Cool the solution to induce precipitation of the hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent, and dry to a constant weight.[6]
Visualizations
Caption: General workflow for the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Stability issues of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in solution
Disclaimer: Specific stability data for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (CAS: 886886-04-0) in solution is not extensively available in published literature. This guide provides troubleshooting advice and experimental protocols based on the general chemical properties of the triazolo[4,3-a]pyrazine scaffold and related heterocyclic compounds. It is recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing the solid form of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A1: Based on general practices for heterocyclic compounds, the solid material should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator is a suitable storage location. For the analogous compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, storage in a refrigerator is recommended.[4]
Q2: What solvents are recommended for dissolving this compound?
A2: While specific solubility data for the 3-Methyl variant is limited, the closely related 3-(Trifluoromethyl) analog is slightly soluble in DMSO and Methanol.[5] It is advisable to start with these common laboratory solvents. Always prepare solutions fresh whenever possible.
Q3: What are the potential stability issues I should be aware of when working with this compound in solution?
A3: Like many nitrogen-containing heterocyclic compounds, 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine may be susceptible to degradation under certain conditions. Key factors to consider are:
-
pH: The compound's stability could be pH-dependent. Extreme acidic or basic conditions may lead to hydrolysis of the triazole or pyrazine rings.
-
Oxidation: The presence of oxidizing agents could lead to degradation. The Safety Data Sheet (SDS) for the compound lists strong oxidizing/reducing agents as incompatible materials.[6]
-
Light: Photodegradation can be a concern for many organic molecules. It is advisable to protect solutions from light, especially during long-term storage or extended experiments.
-
Temperature: Elevated temperatures can accelerate degradation rates. Solutions should generally be stored at low temperatures (e.g., 4°C or -20°C) when not in use.
Q4: Are there any known incompatible substances?
A4: The Safety Data Sheet for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[6] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause (Stability-Related) | Suggested Solution |
| Inconsistent experimental results or loss of compound activity over time. | The compound may be degrading in your experimental buffer or medium. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot it and store at -20°C or -80°C to minimize freeze-thaw cycles. Perform a time-course experiment to assess the stability of the compound in your specific buffer at the experimental temperature. |
| Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | This is a strong indicator of compound degradation. | Analyze the degradation products to understand the degradation pathway. Consider performing a forced degradation study (see protocol below) to identify potential degradants under various stress conditions. This can help in developing a stability-indicating analytical method. |
| Precipitation of the compound from solution. | The compound may have limited solubility or could be degrading to a less soluble product. | Re-evaluate the solvent and concentration used. Sonication may help in initial dissolution. If precipitation occurs over time, it could be a sign of instability. |
| Color change in the solution. | A color change can indicate a chemical reaction and potential degradation of the compound. | Protect the solution from light and ensure it is not exposed to incompatible substances. Prepare a fresh solution and monitor for any color change under controlled conditions. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for assessing the stability of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine under various stress conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect any degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize any significant degradation products.
Data Presentation Template for Forced Degradation Study
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products | Notes |
| 0.1 M HCl | 2 | 60 | |||
| 6 | 60 | ||||
| 24 | 60 | ||||
| 0.1 M NaOH | 2 | 25 | |||
| 6 | 25 | ||||
| 24 | 25 | ||||
| 3% H₂O₂ | 2 | 25 | |||
| 6 | 25 | ||||
| 24 | 25 | ||||
| Thermal | 24 | 80 | |||
| Photolytic | 24 | 25 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for a triazolopyrazine.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. rsc.org [rsc.org]
- 3. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [sigmaaldrich.com]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS#: 762240-92-6 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Overcoming Poor Solubility of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The following sections provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in aqueous solutions for my in vitro assays. What are the first steps I should take?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds.[1] The initial steps to address this issue involve a systematic approach to solvent testing and pH adjustment. Start by attempting to dissolve a small amount of the compound in common biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG).[2] Additionally, since the compound has basic nitrogen atoms, adjusting the pH of your aqueous buffer to a more acidic range can significantly improve solubility by forming a more soluble salt form.
Q2: What are the most common techniques to enhance the solubility of a poorly soluble compound like this?
A2: Several techniques can be employed, which can be broadly categorized into physical and chemical modifications.[2]
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Physical Modifications: These include particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.[1][3][4] Another approach is the modification of the crystal habit to create more soluble amorphous forms or co-crystals.[2]
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Chemical Modifications: The most straightforward chemical modification is pH adjustment to form a salt.[2][3] Other methods include the use of co-solvents, surfactants to form micelles that encapsulate the drug, and complexation with molecules like cyclodextrins.[1][5][6]
Q3: Can I use surfactants to improve the solubility of my compound? If so, which ones are recommended?
A3: Yes, surfactants are an effective way to solubilize hydrophobic compounds.[5][7] They work by forming micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC), which can encapsulate the poorly soluble drug molecules.[5] Commonly used surfactants in research and pharmaceutical development include non-ionic surfactants like Tween 80 and Poloxamer 407, which are generally considered biocompatible.[5]
Q4: Are there any potential downsides to using co-solvents or other excipients to solubilize my compound?
A4: While effective, the use of co-solvents and other excipients can have drawbacks. High concentrations of some co-solvents, like DMSO or ethanol, can be toxic to cells in in vitro assays. It is crucial to determine the maximum tolerable concentration of the chosen solvent system for your specific experimental model. Another potential issue is that the compound may precipitate out of the solution when the stock solution is diluted into an aqueous buffer.[2] This can be mitigated by optimizing the co-solvent concentration and the dilution method.
Troubleshooting Guide
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture media.
-
Question: Why is my compound crashing out of solution, and how can I prevent this?
-
Answer: This is a common issue when a drug is highly soluble in a non-aqueous solvent but poorly soluble in the final aqueous medium.[2] The abrupt change in solvent polarity upon dilution causes the compound to precipitate. To troubleshoot this:
-
Decrease the stock concentration: A lower stock concentration will result in a lower final concentration of the co-solvent upon dilution.
-
Optimize the dilution process: Add the stock solution to the aqueous media dropwise while vortexing or stirring vigorously to ensure rapid mixing.
-
Use a surfactant: Including a biocompatible surfactant like Tween 80 in the final aqueous solution can help to keep the compound solubilized.[5]
-
Consider a different co-solvent: Polyethylene glycol (PEG) 400 or propylene glycol are other commonly used co-solvents that may have different precipitation profiles.[2][4]
-
Issue 2: Adjusting the pH of my buffer is not improving the solubility of the compound sufficiently.
-
Question: I've lowered the pH of my buffer, but the solubility of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is still too low. What should I try next?
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Answer: If pH adjustment alone is insufficient, a combination of techniques is often more effective.[2]
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pH and Co-solvent Combination: Maintain the optimized acidic pH and add a co-solvent like ethanol or propylene glycol. The combination can have a synergistic effect on solubility.[2]
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pH and Surfactant: At the optimal pH, introduce a surfactant to the formulation.
-
Inclusion Complexation: Consider using cyclodextrins. These are host molecules that can encapsulate the nonpolar regions of your compound, thereby increasing its aqueous solubility.[1]
-
Data Presentation: Solubility Enhancement Strategies
| Technique | Mechanism of Action | Typical Excipients/Methods | Advantages | Disadvantages |
| pH Adjustment | Converts the compound to a more soluble salt form. | HCl, Citric Acid, Phosphate Buffers | Simple, cost-effective. | Only applicable to ionizable compounds. |
| Co-solvency | Reduces the polarity of the aqueous solvent.[6] | DMSO, Ethanol, Propylene Glycol, PEG 400[2] | Simple to formulate, can significantly increase solubility.[2][3] | Potential for precipitation upon dilution, solvent toxicity.[2] |
| Micellar Solubilization | Surfactants form micelles that encapsulate the hydrophobic compound.[5] | Tween 80, Poloxamer 407, Sodium Dodecyl Sulfate (SDS) | High solubilization capacity. | Potential for surfactant toxicity, can interfere with some assays. |
| Complexation | Forms a soluble inclusion complex with the compound.[1] | Cyclodextrins (e.g., HP-β-CD) | Can significantly improve solubility and stability. | Can be expensive, may alter compound activity. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3][4] | Micronization, Nanosuspension | Improves dissolution rate, but not equilibrium solubility.[1][3] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
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Preparation: Weigh out 1 mg of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine into several separate glass vials.
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Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol) in small, incremental volumes (e.g., 10 µL).
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Dissolution Assessment: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.
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Determination of Approximate Solubility: Record the volume of solvent required to completely dissolve the compound. This will give you an approximate solubility in each co-solvent.
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Aqueous Dilution Test: Take the most promising stock solutions and perform a serial dilution into your target aqueous buffer (e.g., PBS or cell culture media) to check for precipitation.
Protocol 2: pH-Dependent Solubility Assessment
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Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
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Compound Addition: Add an excess amount of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to a fixed volume of each buffer.
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Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
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Data Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Caption: A workflow for systematically enhancing compound solubility.
Caption: Diagram of a drug molecule solubilized within a surfactant micelle.
References
Side reactions to avoid during 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine synthesis
Technical Support Center: 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Troubleshooting Guide
This guide addresses common issues and potential side reactions encountered during the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| SR-001 | Low yield of the desired product with significant starting material remaining. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Inefficient cyclization/dehydration step. 3. Suboptimal pH of the reaction medium. | 1. Increase reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or LC-MS. 2. Ensure the dehydrating agent (e.g., POCl₃, PPA) is fresh and used in the correct stoichiometric amount. 3. Optimize the pH for the cyclization step; for some related syntheses, acidic conditions are favorable. |
| SR-002 | Presence of an unexpected peak in LC-MS with a mass corresponding to the hydrazinopyrazine intermediate. | Incomplete cyclization of the N-acylhydrazinopyrazine intermediate. | 1. Extend the duration of the cyclization step. 2. Increase the reaction temperature. 3. Add a more potent dehydrating agent. |
| SR-003 | Formation of a byproduct with a mass 2 or 4 units lower than the target compound. | Oxidation of the tetrahydropyrazine ring to a dihydropyrazine or fully aromatic pyrazine derivative. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. 2. Avoid excessive heating or prolonged reaction times. 3. Ensure purification solvents are degassed. |
| SR-004 | Broad or multiple spots on TLC, and complex NMR spectra. | 1. Degradation of the product or intermediates. 2. Formation of multiple byproducts due to non-specific reactions. | 1. Use milder reaction conditions (e.g., lower temperature). 2. Purify intermediates at each step. 3. Ensure the absence of water in reactants and solvents, as it can lead to hydrolysis. |
| SR-005 | Formation of N,N-disubstituted byproducts. | Incorrect molar ratio of reactants, particularly if an amine and an aldehyde/ketone are used in preceding steps. | Maintain a slight excess of the amine reactant relative to the carbonyl compound (e.g., 1.2:1 molar ratio) to favor the formation of the desired monosubstituted product. |
| SR-006 | Radical-induced side reactions, such as unexpected methylation or disproportionation. | Presence of radical initiators (e.g., light, certain metal impurities) or use of reaction conditions that favor radical pathways (e.g., photoredox catalysis). | 1. Conduct the reaction in the dark or in amber glassware. 2. Use high-purity, peroxide-free solvents. 3. If unexpected side products are observed, consider the possibility of radical mechanisms and adjust the reaction conditions accordingly.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the final cyclization step?
A1: The most frequent cause of low yield is incomplete dehydration of the N-acylhydrazinopyrazine intermediate. This can be due to deactivated dehydrating agents (e.g., moisture-contaminated phosphorus oxychloride), insufficient reaction temperature, or too short a reaction time. It is crucial to use fresh reagents and carefully optimize the cyclization conditions.
Q2: I observe a byproduct with a mass that does not correspond to any expected intermediate or side product. What could it be?
A2: In some cases, unexpected side products can arise from disproportionation reactions or the reaction of intermediates with the solvent or other reagents.[1] Careful characterization of the byproduct using techniques like high-resolution mass spectrometry and 2D NMR is essential to elucidate its structure. This information can then provide insights into the unintended reaction pathway and guide the optimization of the reaction conditions to avoid it.
Q3: Can the order of reagent addition impact the formation of side products?
A3: Yes, the order of addition can be critical. For instance, in the acylation of the hydrazinopyrazine, slow, portion-wise addition of the acylating agent (e.g., acetic anhydride or acetyl chloride) can help to control the reaction temperature and minimize the formation of di-acylated or other over-reacted byproducts.
Q4: How can I best monitor the progress of the reaction to avoid the formation of degradation products?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring reaction progress. By taking aliquots from the reaction mixture at regular intervals, you can determine the point at which the starting material is consumed and the product is maximally formed. This helps to avoid unnecessarily long reaction times at high temperatures, which can lead to product degradation.
Experimental Protocols
Key Experiment: Cyclization of 2-(1-acetylhydrazinyl)-5,6,7,8-tetrahydropyrazine to form 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
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Materials:
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2-(1-acetylhydrazinyl)-5,6,7,8-tetrahydropyrazine (1 equivalent)
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Phosphorus oxychloride (POCl₃) (2-3 equivalents)
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Acetonitrile (anhydrous)
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Saturated sodium bicarbonate solution
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Dichloromethane (DCM)
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
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Under an inert atmosphere (N₂ or Ar), dissolve 2-(1-acetylhydrazinyl)-5,6,7,8-tetrahydropyrazine in anhydrous acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 80-85 °C).
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Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to obtain the pure 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
-
Visualizations
Caption: Synthetic pathway for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: Visualization of incomplete cyclization as a key side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Optimizing reaction time and temperature for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. It provides troubleshooting advice and answers to frequently asked questions to help optimize reaction time and temperature, and to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A common approach involves the cyclization of a piperazine derivative with an activated acetic hydrazide equivalent. A plausible route, adapted from the synthesis of similar triazolopyrazines, involves the reaction of a 2-piperazinone-derived iminoether with acetylhydrazide, followed by a cyclodehydration step. Another strategy involves the reaction of 2-hydrazinopyrazine with a suitable reagent to introduce the methyl-triazolo ring, followed by reduction of the pyrazine ring.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete reaction: The cyclization step may not have gone to completion. Consider extending the reaction time or increasing the temperature.
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Suboptimal reaction conditions: The choice of solvent, base, and temperature is crucial. It is recommended to perform small-scale optimization experiments to identify the ideal conditions.
-
Side reactions: Formation of unwanted byproducts can consume starting materials. Analyze your crude product by LC-MS or NMR to identify potential side products and adjust reaction conditions to minimize their formation.
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Purity of reagents: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, if required.
-
Atmospheric moisture: If any of the intermediates or reagents are sensitive to moisture, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of an unexpected side product. How can I identify and minimize it?
The formation of side products is a common issue in heterocyclic synthesis.
-
Identification: Isolate the side product using chromatography and characterize it using spectroscopic methods (NMR, MS, IR).
-
Minimization: Once the structure of the side product is known, you can often deduce the reaction pathway leading to its formation. To minimize it, you can:
-
Modify the reaction temperature (lower or higher).
-
Change the solvent.
-
Use a different base or catalyst.
-
Alter the order of addition of reagents.
-
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. Co-spot your starting material and the reaction mixture on a TLC plate to observe the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, providing information about the masses of the components in the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incorrect reaction temperature (too low). 2. Reaction time is too short. 3. Inactive reagents or catalyst. 4. Incorrect solvent. | 1. Gradually increase the reaction temperature in small increments (e.g., 10 °C). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Use fresh, high-purity reagents and ensure the catalyst is active. 4. Screen different solvents (e.g., ethanol, methanol, acetonitrile, toluene). |
| Formation of multiple spots on TLC (side products) | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. 2. Carefully control the stoichiometry of the reactants. 3. Purify starting materials before use. |
| Product is difficult to purify | 1. Co-elution with starting materials or side products. 2. Product is unstable on silica gel. | 1. Try a different solvent system for column chromatography. 2. Consider alternative purification methods such as recrystallization or preparative HPLC. If the product is basic, adding a small amount of triethylamine to the eluent may improve the chromatography. |
| Inconsistent yields between batches | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring rate). 3. Scale-up issues. | 1. Use reagents from the same supplier and lot number if possible. 2. Precisely control all reaction parameters. Use a temperature-controlled reaction vessel and consistent stirring. 3. When scaling up, ensure efficient mixing and heat transfer. |
Experimental Protocol (Suggested)
The following is a suggested experimental protocol for the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, based on general methods for similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be optimized.
Step 1: Synthesis of Acetylhydrazide
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To a solution of hydrazine hydrate (1.0 eq) in ethanol, slowly add ethyl acetate (1.0 eq) at 0 °C.
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Stir the mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure to obtain crude acetylhydrazide, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
A potential route involves the reaction of a suitable piperazine precursor, such as a derivative of 2-imino-piperazine, with acetylhydrazide. A patent for a related compound suggests a cyclodehydration reaction.[1]
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Dissolve the piperazine precursor (1.0 eq) and acetylhydrazide (1.1 eq) in a suitable high-boiling solvent such as toluene or xylene.
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Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.
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Heat the reaction mixture to reflux (temperature will depend on the solvent) for 8-24 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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The product may precipitate upon cooling, or the solvent can be removed under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Optimization of Reaction Time and Temperature
The following table provides a starting point for the optimization of the cyclization step (Step 2). It is recommended to perform these experiments on a small scale.
| Experiment | Temperature (°C) | Time (h) | Solvent | Observed Yield (%) | Notes |
| 1 | 80 | 12 | Toluene | Initial trial | |
| 2 | 100 | 12 | Toluene | ||
| 3 | 110 (reflux) | 8 | Toluene | ||
| 4 | 110 (reflux) | 16 | Toluene | ||
| 5 | 110 (reflux) | 24 | Toluene | ||
| 6 | 130 (reflux) | 8 | Xylene | ||
| 7 | 130 (reflux) | 16 | Xylene |
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis.
References
Technical Support Center: Scale-Up of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Production
Welcome to the technical support center for the production of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the cyclization step in the synthesis of the triazolo[4,3-a]pyrazine ring system?
A1: The cyclization step is crucial for achieving a high yield and purity of the final product. Key parameters to control include:
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Temperature: The reaction temperature must be carefully controlled, as side reactions can occur at higher temperatures, leading to impurity formation. For similar structures, reactions are often conducted at elevated temperatures (e.g., 55°C), and precise control is necessary.[1][2]
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Acid Concentration: When using an acid catalyst, such as hydrochloric acid, its concentration and rate of addition are critical. A slow, controlled addition is often recommended to manage the exothermic nature of the reaction and prevent degradation of the product.[1][3]
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Reaction Time: The reaction should be monitored by a suitable analytical method (e.g., HPLC, TLC) to determine the optimal reaction time. Prolonged reaction times may lead to the formation of degradation products.
Q2: I am observing a low yield after the final crystallization step. What are the potential causes and solutions?
A2: Low yield during crystallization can be attributed to several factors:
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Solvent System: The choice of solvent and anti-solvent is critical for efficient precipitation. A common system for similar hydrochloride salts involves dissolving the product in a solvent like methanol or ethanol and then adding an anti-solvent such as methyl tert-butyl ether (MTBE) to induce crystallization.[1][2]
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Cooling Rate: A slow and controlled cooling process is essential for maximizing crystal growth and recovery. Rapid cooling can lead to the formation of fine particles that are difficult to filter and may trap impurities.
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Seeding: The use of seed crystals can promote crystallization and improve the yield and crystal quality.[1][3] Ensure the seedbed is well-formed before adding the anti-solvent.[1]
Q3: What are the common impurities encountered in the production of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, and how can they be minimized?
A3: Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions.
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Unreacted Intermediates: Incomplete cyclization can leave residual hydrazide precursors. Ensure optimal reaction conditions (temperature, time, catalyst) to drive the reaction to completion.
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Byproducts from Side Reactions: Side reactions can include oxidation or rearrangement of the heterocyclic core. Using an inert atmosphere (e.g., nitrogen) can mitigate oxidative degradation.
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Isomeric Impurities: Depending on the synthetic route, isomeric byproducts may form. Purification by recrystallization is often effective in removing these impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Inefficient purification. | Optimize the recrystallization process. Experiment with different solvent/anti-solvent ratios and cooling profiles. Consider a second recrystallization or column chromatography if impurities persist. |
| Presence of residual starting materials or intermediates. | Monitor the reaction progress using HPLC or TLC to ensure complete conversion. Adjust reaction time and temperature as needed. | |
| Poor Filterability of Precipitate | Formation of very fine crystals or an oily product. | Optimize the crystallization conditions. Employ a slower cooling rate and consider the use of seed crystals to encourage the growth of larger, more easily filterable crystals.[1] |
| Inconsistent Yields at Larger Scales | Inefficient heat transfer and mixing. | Ensure adequate agitation and temperature control in the reactor. For exothermic steps, consider a slower addition rate of reagents. |
| Challenges with solid handling and transfers. | Use appropriate equipment for large-scale solid transfers to minimize losses. Ensure efficient washing of the filter cake to recover all the product. | |
| Discoloration of the Final Product | Presence of oxidative impurities or degradation products. | Conduct the reaction and isolation steps under an inert atmosphere (e.g., nitrogen). Ensure solvents are deoxygenated. |
| Contamination from the reactor or equipment. | Thoroughly clean all equipment before use. Use glass-lined or stainless steel reactors to prevent metallic contamination. |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride (A representative protocol for a similar compound that can be adapted)
This protocol is for a related trifluoromethyl analog and serves as a reference. Modifications will be necessary for the 3-methyl derivative, primarily in the choice of starting materials.
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Reaction Setup: A suspension of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (1 equivalent) in methanol is warmed to 55 °C.[1][2]
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Acid Addition: 37% Hydrochloric acid (1.1 equivalents) is added dropwise over 15 minutes, maintaining the temperature at 55 °C. The solids should dissolve, resulting in a clear solution.[1][3]
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Aging: The reaction mixture is aged for 30 minutes at 55 °C.[1]
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Crystallization: The solution is cooled to 20 °C and aged until a seed bed forms (typically 10 minutes to 1 hour).[1][3]
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Precipitation: Methyl tert-butyl ether (MTBE) is added slowly over 1 hour at 20 °C to induce precipitation.[1]
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Isolation: The resulting slurry is cooled to 2 °C, aged for 30 minutes, and then filtered.[1]
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Washing and Drying: The solid product is washed with a cold mixture of ethanol and MTBE (e.g., 1:3 ratio) and dried under vacuum at 45 °C.[1][2]
Visualizations
Experimental Workflow for Synthesis and Isolation
Caption: Synthesis and Isolation Workflow.
Troubleshooting Logic Flow
Caption: Troubleshooting Decision Tree.
References
- 1. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected NMR peaks for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This guide will help interpret unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra and address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| 3-CH₃ | CH₃ | ~2.4 | ~15 |
| 5 | CH₂ | ~4.2 | ~45 |
| 6 | CH₂ | ~3.4 | ~40 |
| 8 | CH₂ | ~4.0 | ~43 |
| 8a | C | - | ~145 |
| 3 | C | - | ~150 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Q2: I am observing sharp, unexpected singlets in my ¹H NMR spectrum. What are the likely sources?
A2: Unexpected sharp singlets often originate from common laboratory contaminants. The most frequent culprits are residual solvents used during synthesis or purification (e.g., acetone, ethyl acetate, dichloromethane), moisture (water), and silicone grease from glassware. It is recommended to cross-reference the chemical shifts of these unexpected peaks with a standard table of NMR solvent impurities.
Q3: My aliphatic region shows more complex signals than expected. What could be the cause?
A3: A complex aliphatic region could be due to several factors:
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Unreacted Starting Materials: Residuals from precursors used in the synthesis.
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Side Products: Formation of isomeric byproducts during the triazole ring formation.
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Conformational Isomers: The tetrahydro-pyrazine ring can exist in different conformations that are slowly interconverting on the NMR timescale, leading to a doubling or broadening of some peaks.
Q4: I see a broad peak in my spectrum that I cannot assign. What is it?
A4: A broad peak in an ¹H NMR spectrum is often characteristic of a proton that undergoes chemical exchange. This could be due to the presence of water (H₂O) in the NMR solvent or an acidic proton if the compound has formed a salt. A D₂O shake experiment can help confirm the identity of these exchangeable protons; the peak should diminish or disappear after shaking the NMR tube with a drop of D₂O.
Q5: Could my compound have degraded during sample preparation or storage?
A5: Yes, degradation is a possibility. Depending on the synthetic route and storage conditions, the triazole or pyrazine ring systems could be susceptible to hydrolysis or oxidation, leading to the formation of new species with different NMR signals.
Troubleshooting Guide: Identifying Unexpected Peaks
This guide will help you systematically identify the source of unexpected peaks in your NMR spectra.
Step 1: Initial Analysis of the ¹H NMR Spectrum
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Identify Solvent and Known Impurity Peaks: Use the tables below to identify peaks from common solvents and impurities.
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Identify Expected Product Peaks: Compare the spectrum to the estimated chemical shifts in Table 1.
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Analyze Unexpected Peaks: Note the chemical shift, multiplicity, and integration of any unexpected signals.
Step 2: Common Contaminants
Consult the following tables to identify potential contaminants.
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents and Impurities
| Compound | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| Acetone | 2.17 | 30.6, 206.7 |
| Acetonitrile | 1.94 | 1.3, 118.7 |
| Dichloromethane | 5.30 | 54.0 |
| Diethyl ether | 1.21 (t), 3.48 (q) | 15.2, 66.0 |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.4, 171.1 |
| Hexane | 0.88, 1.26 | 14.1, 22.7, 31.5 |
| Methanol | 3.49 | 49.9 |
| Toluene | 2.36, 7.17-7.29 | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Water | 1.56 | - |
| Silicone Grease | ~0.07 | ~1.3 |
Note: Chemical shifts can vary slightly based on concentration and temperature.
Step 3: Diagnostic Experiments
-
D₂O Shake: To identify exchangeable protons (e.g., N-H, O-H, or water), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton should decrease in intensity or disappear.
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Spiking Experiment: If you suspect the presence of a particular starting material or byproduct and have a pure sample of it, add a small amount to your NMR tube. An increase in the intensity of the unexpected peak will confirm its identity.
-
2D NMR: If the identity of the peaks is still unclear, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in establishing the connectivity between protons and carbons, helping to piece together the structure of the unknown species.
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.
-
Acquisition:
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Insert the sample into the NMR spectrometer.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to obtain a homogeneous field.
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Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
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Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
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Integrate the peaks and reference the spectrum to TMS or the residual solvent peak.
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Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR peaks.
Caption: A flowchart for identifying unknown NMR peaks.
Technical Support Center: Purifying 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude sample of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine shows low purity by HPLC/TLC analysis. What are the initial steps to address this?
Answer: Low purity in the crude product is common and can be addressed by selecting an appropriate purification strategy. The choice of method depends on the nature of the impurities. Common starting points are recrystallization or column chromatography.
Troubleshooting Workflow:
Caption: Initial Purification Strategy Workflow.
Issue 2: Difficulty with Recrystallization
Question: I am trying to purify my sample by recrystallization, but the compound either "oils out" or does not crystallize at all. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at a temperature below the solvent's boiling point. Failure to crystallize can be due to supersaturation or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
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If the compound oils out:
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Add a co-solvent in which the compound is more soluble to lower the mixture's boiling point.
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Alternatively, use a larger volume of the primary solvent.
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Ensure the solution is heated just enough to dissolve the solid, avoiding excessive temperatures.
-
-
If the compound does not crystallize:
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Try scratching the inside of the flask with a glass rod to create nucleation sites.
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Add a seed crystal from a previously purified batch, if available.
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Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals.
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Reduce the volume of the solvent to increase the concentration of the product.
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Recommended Recrystallization Solvents: Based on literature, chloroform has been used for recrystallization of similar triazolopyrazine derivatives. A mixture of ethanol and methyl tert-butyl ether (MTBE) has also been reported for the crystallization of the hydrochloride salt.[1]
Issue 3: Poor Separation During Column Chromatography
Question: I am using column chromatography, but the desired product co-elutes with impurities. How can I improve the separation?
Answer: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity or stationary phase selection.
Troubleshooting Steps:
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Optimize the Mobile Phase:
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Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that gives a good separation (ΔRf > 0.2) between your product and the impurities.
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For triazolopyrazine derivatives, solvent systems like Ethyl acetate/cyclohexane or n-hexane/EtOAc have been shown to be effective.[2][3] A stepwise gradient may also improve separation.[3]
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If the compound is polar, consider using a more polar solvent system or a reverse-phase column.
-
-
Adjust the Stationary Phase:
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Ensure the silica gel is properly packed and of an appropriate particle size for your separation needs.
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For highly polar compounds, alumina may be a suitable alternative to silica gel.
-
-
Sample Loading:
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Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column can lead to poor separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A1: The most common purification techniques reported for triazolopyrazine derivatives are:
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Silica Gel Column Chromatography: Often using solvent systems like Ethyl acetate/cyclohexane or n-hexane/EtOAc.[2][3]
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Recrystallization: This method can be effective if a suitable solvent is found.[4]
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): C18 columns are frequently used for the final purification of triazolopyrazine analogues, often with a mobile phase of methanol/water with 0.1% TFA.[3]
Q2: How can I determine the purity of my 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine sample?
A2: Purity is typically assessed using the following analytical methods:
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High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A high-purity sample should show a single major peak. Purity can be reported as area %. For example, a purity of 99.5 area wt% by HPLC has been reported for a similar compound.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the desired compound.
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Elemental Analysis: Provides the elemental composition of the sample, which should match the theoretical values for the pure compound.
Q3: My compound is a hydrochloride salt. Does this affect the purification strategy?
A3: Yes, the salt form can affect solubility. For the hydrochloride salt of a similar triazolopyrazine, crystallization was achieved by adding hydrochloric acid to a methanol solution, followed by the addition of MTBE as an anti-solvent.[4][5] When using chromatography, the salt may streak on silica gel. In such cases, adding a small amount of a modifier like triethylamine to the mobile phase (for the free base) or using a different stationary phase might be necessary.
Data Presentation
The following tables provide example data on the improvement of purity using different techniques.
Table 1: Purity Improvement via Recrystallization
| Sample ID | Initial Purity (HPLC Area %) | Recrystallization Solvent | Final Purity (HPLC Area %) | Yield (%) |
| Batch A | 85.2% | Chloroform | 98.5% | 75% |
| Batch B-HCl | 92.1% | Methanol/MTBE/HCl | 99.6% | 88% |
Table 2: Purity Improvement via Column Chromatography
| Sample ID | Initial Purity (TLC) | Stationary Phase | Mobile Phase | Final Purity (HPLC Area %) |
| Batch C | Multiple Spots | Silica Gel | Ethyl acetate/Cyclohexane (40:60)[2] | 99.1% |
| Batch D | Streaking | Silica Gel | n-hexane/EtOAc (gradient)[3] | 98.9% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may need optimization for your specific sample.
Workflow for Recrystallization:
Caption: General Recrystallization Workflow.
Procedure:
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[6]
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Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[6]
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Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general method for purification by column chromatography.
Procedure:
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
References
- 1. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The information provided is based on established principles of organic synthesis and biological assays, with specific examples drawn from the closely related and well-documented compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A1: Based on the activities of structurally similar triazolopyrazine derivatives, this compound is primarily of interest in drug discovery and development.[1][2][4] Potential applications include its use as a scaffold for the synthesis of inhibitors for various kinases and enzymes, and as a building block for developing novel therapeutic agents against cancer, diabetes, and infectious diseases.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
A2: 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, likely supplied as a hydrochloride salt, is expected to be a stable solid under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a refrigerator and protected from moisture.
Q3: What are the known safety hazards associated with this class of compounds?
A3: The hydrochloride salt of the analogous 3-(trifluoromethyl) compound is classified as a skin and eye irritant.[5] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes.
Troubleshooting Guides
Synthesis
Problem 1: Low yield during the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Gradually increase the reaction temperature in small increments. |
| Suboptimal Reagents | - Ensure all reagents, especially the hydrazine and piperazine precursors, are pure and dry.- Use freshly distilled solvents. |
| Side Reactions | - The formation of isomeric byproducts is possible. Optimize the reaction temperature to favor the desired product.- Consider a different synthetic route if side reactions are predominant. One common alternative involves the cyclization of a suitable hydrazide precursor.[6][7][8] |
| Product Degradation | - Avoid overly acidic or basic conditions during the workup, as the triazolopyrazine core can be sensitive to harsh pH. |
Problem 2: Difficulty in purifying the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Starting Materials | - If the crude product contains unreacted starting materials, adjust the stoichiometry of the reactants in subsequent reactions. |
| Formation of Polar Impurities | - Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to separate polar impurities. |
| Product is an Oil | - If the free base is an oil, consider converting it to a hydrochloride salt by treating a solution of the base with HCl in a suitable solvent like ethanol or ether to facilitate precipitation and purification. |
Biological Assays
Problem 3: Inconsistent results in cell-based assays (e.g., MTT, apoptosis assays).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility | - The compound may have limited solubility in aqueous media. Prepare stock solutions in an organic solvent like DMSO and then dilute to the final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Compound Instability | - Assess the stability of the compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points by HPLC. |
| Cell Line Variability | - Ensure consistent cell passage number and seeding density for all experiments.- Regularly test for mycoplasma contamination. |
Problem 4: Low potency in kinase inhibition assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Assay Conditions | - Optimize the ATP concentration in the assay, as the compound may be an ATP-competitive inhibitor.- Ensure the enzyme is active and the substrate concentration is appropriate. |
| Compound Degradation | - Verify the integrity of the compound stock solution. |
| Target Specificity | - The compound may not be a potent inhibitor of the specific kinase being tested. Consider screening against a panel of kinases to identify potential targets. |
Experimental Protocols
General Synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (Adapted from similar trifluoromethyl analog synthesis)[1][9][10]
This protocol is a general guideline and may require optimization.
-
Step 1: Formation of the Hydrazide Precursor: React acetohydrazide with a suitable piperazine derivative (e.g., a protected 2-chloropiperazine) in an appropriate solvent like ethanol. The reaction may require heating and the addition of a base to neutralize any generated acid.
-
Step 2: Cyclization: The resulting intermediate is then cyclized to form the triazolopyrazine ring. This is often achieved by heating in a suitable solvent, sometimes with the addition of a dehydrating agent.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
General Protocol for MTT Assay[2]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: A generalized workflow for the synthesis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: A decision-making diagram for troubleshooting low yields in synthesis.
Caption: A potential mechanism of action for a triazolopyrazine-based kinase inhibitor.[4]
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-METHYL-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
Validation & Comparative
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine vs. Sitagliptin efficacy comparison
A head-to-head comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitory efficacy of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and the established drug Sitagliptin is not feasible based on currently available scientific literature. Extensive searches for the biological activity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a DPP-4 inhibitor did not yield any public data on its efficacy.
However, it is critically important to note that the core chemical structure of Sitagliptin is a triazolopyrazine, specifically a 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine moiety. This structural feature is integral to its potent and selective inhibition of the DPP-4 enzyme. This guide will, therefore, provide a comprehensive overview of the efficacy of Sitagliptin, supported by experimental data and protocols, to serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.
Sitagliptin: A Potent and Selective DPP-4 Inhibitor
Sitagliptin is an orally active, potent, and highly selective inhibitor of the DPP-4 enzyme.[1][3][4] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][5]
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters of Sitagliptin based on preclinical and clinical studies.
| Parameter | Value | Reference |
| IC50 (DPP-4) | 18 nM | [3] |
| Ki (DPP-4) | 1 nM | [1] |
| Selectivity | >2600-fold over other proline-specific peptidases |
| In Vivo Efficacy (Animal Models) | Observation | Reference |
| DPP-4 Inhibition (ob/ob mice, 10 mg/kg p.o.) | 90% inhibition at 60 min, >70% inhibition at 8 h | [6] |
| Oral Glucose Tolerance Test (ob/ob mice, 10 mg/kg p.o.) | ~35% glucose lowering at 8 h | [6] |
| GLP-1 and Insulin Levels | Two-fold increase | [6] |
| Clinical Efficacy (Human Studies) | Observation | Reference |
| HbA1c Reduction (Monotherapy, 100 mg/day, 24 weeks) | 0.79% decrease | [5] |
| Fasting Glucose Reduction (Monotherapy, 100 mg/day, 24 weeks) | 17.1 mg/dL decrease | [5] |
| Postprandial Glucose Reduction (2-h post-meal, 100 mg/day, 24 weeks) | 46.7 mg/dL decrease | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of DPP-4 inhibitors like Sitagliptin.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Principle: This assay measures the enzymatic activity of DPP-4 by detecting the cleavage of a fluorogenic substrate. The fluorescence intensity is proportional to the enzyme activity, and a decrease in fluorescence in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)
-
Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))
-
Test compound (e.g., Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, recombinant DPP-4 enzyme, and assay buffer. Include wells for a positive control (e.g., a known DPP-4 inhibitor like Sitagliptin), a negative control (no inhibitor), and a background control (no enzyme).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a test compound on glucose tolerance in an animal model of type 2 diabetes.
Principle: An OGTT measures the body's ability to clear a glucose load from the bloodstream. Improved glucose tolerance in response to a test compound indicates its potential as an anti-diabetic agent.
Animal Model:
-
Genetically diabetic mice (e.g., db/db or ob/ob mice) or diet-induced obese mice.
Procedure:
-
Fast the animals overnight (e.g., 16-18 hours) with free access to water.
-
Administer the test compound (e.g., Sitagliptin) or vehicle control orally at a specified dose and time before the glucose challenge.
-
At time zero, collect a baseline blood sample from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration in each sample using a glucometer.
-
Plot the blood glucose concentration over time for both the treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A significant reduction in the AUC for the treated group compared to the control group indicates improved glucose tolerance.
Signaling Pathway and Experimental Workflow
The inhibition of DPP-4 by Sitagliptin initiates a cascade of events that ultimately leads to improved glucose homeostasis. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating DPP-4 inhibitors.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: Experimental Workflow for DPP-4 Inhibitor Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPP-4 Inhibitors: Focus on the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1] These drugs work by blocking the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, these agents increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[1][2]
This guide provides a comparative analysis of various DPP-4 inhibitors, with a special focus on compounds featuring the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold. This core structure is a key component of sitagliptin, the first approved DPP-4 inhibitor, and has been a foundation for the development of other potent and selective inhibitors. We will delve into their in vitro potency, selectivity, and provide an overview of the experimental protocols used to evaluate these critical parameters.
In Vitro Potency and Selectivity of DPP-4 Inhibitors
The efficacy of a DPP-4 inhibitor is largely determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity against other closely related proteases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with off-target toxicities in preclinical studies, making high selectivity for DPP-4 a crucial safety and drug development parameter.[5]
Below is a summary of the in vitro potency and selectivity for several key DPP-4 inhibitors, including sitagliptin which contains the triazolopyrazine core.
| Compound | Chemical Class | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Sitagliptin | β-amino acid derivative (Triazolopiperazine) | 18[6] | >2600[7] | >2600[7] |
| Vildagliptin | Cyanopyrrolidine | ~50 | >200 | >200 |
| Saxagliptin | Cyanopyrrolidine | ~50 | ~400 | ~80 |
| Linagliptin | Xanthine-based | ~1 | >10000 | >10000 |
| Alogliptin | Pyrimidinedione | <10 | >10000 | >10000 |
Note: IC50 and selectivity values can vary between different studies and assay conditions.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay is a standard method for determining the in vitro potency of DPP-4 inhibitors.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by the DPP-4 enzyme. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the resulting increase in fluorescence is proportional to the DPP-4 activity. The presence of a DPP-4 inhibitor will reduce the rate of substrate cleavage, leading to a decrease in fluorescence.[8]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (DPP-4 inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant DPP-4 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well. Determine the percent inhibition for each concentration of the test compound relative to the positive control. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a crucial preclinical in vivo experiment to assess the efficacy of a DPP-4 inhibitor in improving glucose tolerance.[3][4]
Principle: After an overnight fast, mice are administered the test compound (DPP-4 inhibitor) or a vehicle control. Subsequently, a bolus of glucose is given orally. Blood glucose levels are then monitored over a period of time. An effective DPP-4 inhibitor will enhance the body's ability to handle the glucose load, resulting in a smaller increase and faster clearance of blood glucose compared to the control group.[3][4][9]
Materials:
-
Male C57BL/6J mice (or other suitable diabetic mouse model)
-
Test compound (DPP-4 inhibitor) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimate the mice to the experimental conditions. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle control to the mice via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Blood Glucose: Just before the glucose administration (time 0), measure the baseline blood glucose level from a tail snip.
-
Glucose Challenge: Administer the glucose solution to each mouse via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the mean blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion for each mouse. A statistically significant reduction in the AUC for the inhibitor-treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizing Key Pathways and Workflows
To better understand the context of DPP-4 inhibitor research, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Caption: Experimental workflow for DPP-4 inhibitor discovery.
References
- 1. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. oatext.com [oatext.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 9. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the cross-reactivity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine with a broad panel of enzymes. While this specific molecule is referenced as a synthetic intermediate in the development of novel therapeutics, particularly for anti-tubercular applications, direct studies detailing its selectivity and off-target effects are not publicly available.
This guide, therefore, aims to provide a comparative framework for understanding potential cross-reactivity based on the broader class of triazolo[4,3-a]pyrazine derivatives. Research into analogous compounds suggests that this chemical scaffold can be designed to interact with various enzyme families, highlighting the importance of thorough cross-reactivity screening during drug development.
Potential Cross-Reactivity Based on Analogous Compounds
Derivatives of the triazolo[4,3-a]pyrazine core have been investigated for a range of biological activities, indicating that modifications to this scaffold can significantly influence enzyme specificity. While no quantitative data exists for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, studies on similar structures provide insights into potential off-target interactions.
Table 1: Illustrative Enzyme Inhibition by Triazolo[4,3-a]pyrazine Derivatives
| Enzyme Target Family | Example Derivative Class | Reported Activity | Potential for Cross-Reactivity with 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine |
| Kinases | Pyrrolo-triazolopyrazines | Janus Kinase (JAK1) inhibition[1] | High. The core scaffold is amenable to binding in ATP pockets. |
| c-Met/VEGFR-2 | Substituted triazolopyrazines | Dual inhibition with nanomolar potency for c-Met[2] | Moderate to High. Dependent on specific substitutions. |
| Dipeptidyl peptidase-4 (DPP-4) | Trifluoromethyl-triazolopyrazines | Key pharmacophore of Sitagliptin, a DPP-4 inhibitor[3][4] | Moderate. The specific methyl group may alter binding affinity. |
| Mycobacterial Enzymes | Amide-substituted triazolopyrazines | Inhibition of Mycobacterium tuberculosis[5] | Low to Moderate. Typically requires specific functionalization for anti-bacterial activity. |
Experimental Protocols for Assessing Cross-Reactivity
To ascertain the specific cross-reactivity profile of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a comprehensive enzymatic screening is required. Below is a detailed methodology for a typical in vitro enzyme inhibition assay.
General Protocol for In Vitro Enzyme Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine against a panel of selected enzymes.
2. Materials:
- 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (test compound)
- Dimethyl sulfoxide (DMSO) for compound dilution
- Purified recombinant human enzymes of interest
- Specific enzyme substrates and co-factors
- Assay buffer appropriate for each enzyme
- Detection reagents (e.g., fluorescent or luminescent probes)
- 384-well microplates
- Plate reader capable of detecting the assay signal
3. Methods:
- Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A dilution series is then created to achieve a range of final assay concentrations.
- Enzyme Reaction:
- The assay is performed in a total volume of 20 µL in a 384-well plate.
- Add 5 µL of the diluted test compound to the appropriate wells. For control wells, add 5 µL of DMSO.
- Add 10 µL of the enzyme solution (pre-diluted in assay buffer) to all wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding 5 µL of the substrate solution (pre-diluted in assay buffer).
- Signal Detection:
- Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and/or add detection reagents according to the specific assay kit instructions.
- Measure the output signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
- Data Analysis:
- The percentage of enzyme inhibition is calculated relative to the DMSO control.
- The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing enzyme cross-reactivity.
Caption: A generalized workflow for determining in vitro enzyme inhibition.
Signaling Pathway Considerations
Given that derivatives of the triazolo[4,3-a]pyrazine scaffold have been shown to inhibit kinases, understanding their potential impact on cellular signaling is crucial. Kinase inhibitors can affect numerous downstream pathways, and off-target inhibition can lead to unintended biological consequences.
Caption: Potential kinase inhibition points in a generic signaling pathway.
References
- 1. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer activity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives, comparing their performance with established chemotherapeutic agents and other novel heterocyclic compounds. The information presented is supported by experimental data from recent studies, offering valuable insights for researchers in oncology and drug discovery.
In Vitro Anticancer Activity: A Comparative Overview
The antiproliferative effects of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives have been evaluated against a panel of human cancer cell lines. The data, summarized in the tables below, highlights their potency in comparison to standard drugs and other investigational compounds.
Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their anticancer activities. Among them, compound 17l has emerged as a potent dual inhibitor of c-Met and VEGFR-2 kinases.[1][3][4]
Table 1: IC50 Values of Compound 17l and Foretinib
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Compound 17l | 0.98 ± 0.08 µM[3][4] | 1.05 ± 0.17 µM[3][4] | 1.28 ± 0.25 µM[3][4] |
| Foretinib | Similar to 17l[3][4] | Similar to 17l[3][4] | Similar to 17l[3][4] |
Activity of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives
Another class of derivatives, characterized by a trifluoromethyl group, has demonstrated significant anticancer properties, particularly against colon cancer cell lines. Compound RB7 is a notable example from this series.[5][6][7]
Table 2: IC50 Values of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives
| Compound | HCT-116 (Colon Cancer) | HT-29 (Colon Cancer) |
| Derivative Series | 6.587 - 11.10 µM[5][6][7] | 6.587 - 11.10 µM[5][6][7] |
| Compound RB7 | Not specified | ~8.18 µM[5] |
Comparative Activity with Standard Chemotherapeutic Agents
To contextualize the efficacy of these novel derivatives, their IC50 values are compared with those of the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.
Table 3: Comparative IC50 Values of Triazolo[4,3-a]pyrazine Derivatives and Standard Drugs
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) |
| Compound 17l | 0.98 µM[3][4] | 1.05 µM[3][4] | 1.28 µM[3][4] | - |
| Compound RB7 | - | - | - | ~8.18 µM[5] |
| Doxorubicin | > 20 µM (24h)[2][8] | 2.5 µM (24h)[2][8] | 2.9 µM (24h)[2][8] | - |
| Cisplatin | 16.48 µM (24h)[9] | - | - | 6.3 µM (48h)[10] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.[8]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives is attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
Apoptosis Induction
Compound 17l has been shown to induce apoptosis in A549 lung cancer cells in a dose-dependent manner.[3][4] Similarly, compound RB7 incites the mitochondrial apoptotic pathway in HT-29 colon cancer cells by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3.[6][7]
Table 4: Apoptosis Induction by Compound 17l in A549 Cells (72h treatment)
| Concentration | Total Apoptosis Rate |
| Control | 3.73%[3][4] |
| 0.25 µM | 4.86%[3][4] |
| 0.50 µM | 6.45%[3][4] |
| 1.00 µM | 11.61%[3][4] |
Cell Cycle Arrest
Further investigation into the mechanism of action reveals that these compounds can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. Compound 17l was found to cause cell cycle arrest in the G0/G1 phase in A549 cells.[3][4]
Table 5: Cell Cycle Analysis of A549 Cells Treated with Compound 17l (1.0 µM for 72h)
| Cell Cycle Phase | Control | Compound 17l |
| G0/G1 | 61.14%[4] | 76.14%[4] |
| S | Decreased[4] | Decreased[4] |
| G2/M | No significant change[4] | No significant change[4] |
Signaling Pathway Modulation
The anticancer effects of these triazolopyrazine derivatives are mediated through the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival. The primary targets identified are receptor tyrosine kinases such as c-Met, VEGFR-2, and EGFR, and their downstream signaling cascades including the AKT and ERK pathways.[5]
Caption: Inhibition of c-Met, VEGFR-2, and EGFR signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives or control drugs.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Culture and treat cells with the compound of interest.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.
Conclusion
The 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives represent a promising class of anticancer agents with potent in vitro activity against a range of cancer cell lines. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest through the inhibition of critical signaling pathways, makes them attractive candidates for further preclinical and clinical development. This guide provides a foundational comparison to aid researchers in evaluating the potential of these compounds in the landscape of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine | 486460-21-3 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine analogs
A comparative analysis of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine analogs reveals a class of compounds with diverse biological activities, ranging from antibacterial to anticancer and kinase inhibition. This guide provides a head-to-head comparison of key analogs, supported by experimental data from published studies, to assist researchers and drug development professionals in understanding their structure-activity relationships and potential therapeutic applications.
Overview of the Core Scaffold
The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry.[1] The fusion of the triazole and pyrazine rings creates a rigid, three-dimensional structure that can be readily functionalized at various positions to modulate its physicochemical properties and biological targets. The 3-methyl analog serves as a foundational structure for exploring the chemical space and developing new therapeutic agents. A significant analog is the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, which is a key pharmacophore in several marketed drugs, including the anti-diabetic agent sitagliptin.[1][2]
Comparative Biological Activity
The biological activity of analogs of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is significantly influenced by the nature of the substituents on the core scaffold. The following tables summarize the in vitro activity of various analogs against different biological targets.
Anticancer Activity
A study on 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives demonstrated their antiproliferative action against human colon cancer cell lines.[4] The introduction of various isocyanate-derived substituents at the 7-position of the pyrazine ring led to compounds with potent anticancer activity.
| Compound ID | Substituent at 7-position | HCT-116 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| RB1 | 4-chlorophenyl | 9.87 | 10.12 |
| RB2 | 4-fluorophenyl | 8.12 | 9.89 |
| RB3 | 4-bromophenyl | 10.11 | 11.10 |
| RB4 | 4-methylphenyl | 7.89 | 8.98 |
| RB5 | 4-methoxyphenyl | 7.12 | 8.14 |
| RB6 | 4-nitrophenyl | 9.12 | 10.01 |
| RB7 | 4-(chloromethyl)phenyl | 6.58 | 7.87 |
| RB8 | 3,4-dichlorophenyl | 10.01 | 10.54 |
| RB9 | 2,4-difluorophenyl | 8.01 | 9.54 |
Data sourced from a study on the anti-cancer properties of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives.[4]
Kinase Inhibitory Activity
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2 kinases.[3][5] These kinases are crucial targets in cancer therapy. The data highlights the potency of these analogs in inhibiting kinase activity and cancer cell proliferation.
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) | Hela Cell IC₅₀ (µM) |
| 17a | 55 | >50 | 10.15 ± 1.02 | 12.35 ± 1.15 | 15.42 ± 1.28 |
| 17e | 77 | 3.8 | 2.54 ± 0.21 | 3.12 ± 0.35 | 4.28 ± 0.54 |
| 17l | 26 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | 19 | 0.016 | 0.85 ± 0.06 | 0.92 ± 0.09 | 1.02 ± 0.11 |
Data for compounds 17a, 17e, and 17l are from a study on dual c-Met/VEGFR-2 inhibitors.[3][5] Foretinib is included as a reference compound.
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[1][2] The results indicate that some of these compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Data for compound 2e is from a study on the antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives.[2] Ampicillin is included as a reference antibiotic.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis and biological evaluation of the compared analogs.
General Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine Analogs (RB1-RB9)[4]
To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, triethylamine (1.5 mmol) was added. This was followed by the addition of the corresponding isocyanate (1.2 mmol). The reaction mixture was stirred at room temperature for 5 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The resulting residue was taken up in water and extracted with ethyl acetate. The organic layer was then dried and concentrated to yield the final product.
In Vitro Antiproliferative Assay (MTT Assay)[3]
Human cancer cell lines (A549, MCF-7, and Hela) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
In Vitro Kinase Assay (c-Met and VEGFR-2)[3]
The inhibitory activities of the compounds against c-Met and VEGFR-2 kinases were determined using a standard enzymatic assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase in the presence of ATP. The amount of phosphopeptide produced is quantified, typically using a fluorescence-based method. The IC₅₀ values were determined by measuring the enzyme activity at a range of compound concentrations.
In Vitro Antibacterial Activity (Microbroth Dilution Method)[1]
The minimum inhibitory concentrations (MICs) of the synthesized compounds against Staphylococcus aureus and Escherichia coli were determined using the microbroth dilution method. The compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of substituted triazolopyrazine analogs.
Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine analogs.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine vs. standard of care
An objective comparison between the in vivo efficacy of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and a standard of care cannot be provided at this time. A thorough review of publicly available scientific literature and clinical trial databases reveals no specific in vivo efficacy data, established therapeutic applications, or direct comparisons to a standard of care for this particular compound.
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a known chemical entity, but it does not appear to be a widely studied or characterized therapeutic agent in preclinical or clinical research. Consequently, the necessary experimental data to construct a comparative guide—including quantitative efficacy metrics, detailed experimental protocols, and established signaling pathways—are not available in published research.
For a comprehensive comparison guide to be developed, future research would need to establish the following:
-
The specific biological target and mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
-
A defined therapeutic area or disease model where the compound shows potential efficacy.
-
In vivo studies in relevant animal models to generate quantitative data on its therapeutic effects, dose-response relationship, and safety profile.
-
Direct, head-to-head comparison studies against the established standard of care for the identified disease.
Without such foundational research, any attempt to create the requested guide would be speculative and lack the required data-driven, objective analysis. Researchers interested in this compound would first need to conduct exploratory in vitro and in vivo studies to generate the primary data necessary for such a comparison.
Benchmarking the antibacterial spectrum of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
A Comparative Analysis Against Standard Antibiotics
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, compounds based on the triazolo[4,3-a]pyrazine scaffold have emerged as a promising area of research. This guide provides a comparative analysis of the antibacterial spectrum of a representative 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative, benchmarked against established antibiotics: Ampicillin, Ciprofloxacin, and Gentamicin. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial therapies.
While specific minimum inhibitory concentration (MIC) data for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not publicly available, this guide utilizes published data for a closely related and structurally similar derivative, herein referred to as Triazolopyrazine Derivative , to provide a preliminary assessment of its potential antibacterial profile.[1][2][3][4][5]
Comparative Antibacterial Spectrum
The antibacterial efficacy of the Triazolopyrazine Derivative and the comparator antibiotics was evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
| Bacterial Strain | Gram Stain | Triazolopyrazine Derivative (µg/mL) | Ampicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus | Positive | 32[1][3][4] | 0.6 - 1[6] | 0.25 - 2 | 0.12 - 1[7] |
| Enterococcus faecalis | Positive | Data not available | 1 - 8[8] | 0.5 - 4 | 4 - 16 |
| Streptococcus pneumoniae | Positive | Data not available | 0.03 - 0.06[6] | 0.5 - 2 | Data not available |
| Escherichia coli | Negative | 16[1][3][4] | 4[6] | ≤0.06 - >8[9] | 0.25 - 1[7] |
| Pseudomonas aeruginosa | Negative | Data not available | >128 | ≤0.5 - >8 | 0.5 - 2 |
| Klebsiella pneumoniae | Negative | Data not available | >128 | ≤0.03 - >32[10] | 0.25 - 1 |
Note: The MIC values for the Triazolopyrazine Derivative are based on published data for a closely related analog and should be considered indicative.[1][2][3][4][5] MIC values for comparator antibiotics are presented as ranges based on published literature and may vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound/Antibiotics: Prepare stock solutions of the triazolopyrazine derivative and comparator antibiotics in a suitable solvent.
-
Bacterial Strains: Use fresh, overnight cultures of the test bacteria grown on appropriate agar plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
In the 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB. This creates a range of concentrations to be tested.
-
Typically, 100 µL of broth is added to each well, followed by 100 µL of the antimicrobial stock solution to the first well of a row. After mixing, 100 µL is transferred to the next well, and this process is repeated to create a concentration gradient.
4. Inoculation of Microtiter Plates:
-
Add 10 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each bacterial strain.
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
6. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in determining the antibacterial spectrum of a compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Signaling Pathways in Bacterial Inhibition
While the precise mechanism of action for the Triazolopyrazine Derivative is under investigation, related triazole compounds are known to interfere with critical bacterial processes. The diagram below illustrates a generalized view of potential antibacterial targets.
Caption: Potential antibacterial targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [agris.fao.org]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]
- 6. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
Comparative Selectivity oftriazolo[4,3-a]pyrazine Derivatives Against c-Met and VEGFR-2 Kinase Targets
Comparative Selectivity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives Against c-Met and VEGFR-2 Kinase Targets
A detailed analysis of the inhibitory profile of novel[1][2][3]triazolo[4,3-a]pyrazine compounds in comparison to established multi-kinase inhibitors, Foretinib and Cabozantinib.
The development of small molecule kinase inhibitors remains a cornerstone of targeted oncology drug discovery. The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore for the design of novel kinase inhibitors.[4] This guide provides a comparative analysis of the kinase selectivity profile of a representative[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l , against the clinically relevant multi-kinase inhibitors Foretinib and Cabozantinib .[3][4][5]
The primary targets for this comparison are the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), both of which are critical mediators of tumor growth, proliferation, and angiogenesis.[6] While specific kinase selectivity data for 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not extensively available in public literature, the analysis of derivatives such as compound 17l provides valuable insights into the potential of this chemical class.
Kinase Inhibition Selectivity Profile
The inhibitory activity of compound 17l and the comparator drugs, Foretinib and Cabozantinib, against key kinase targets is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to achieve 50% inhibition), demonstrates the potency and selectivity of these compounds. Lower IC50 values indicate higher potency.
| Kinase Target | Compound 17l IC50 (nM) | Foretinib IC50 (nM) | Cabozantinib IC50 (nM) |
| c-Met | 26.0 | 0.4 | 1.3 |
| VEGFR-2 (KDR) | 2600 | 0.9 | 0.035 |
| VEGFR-1 (Flt-1) | ND | 6.8 | 12 |
| VEGFR-3 (Flt-4) | ND | 2.8 | 6 |
| Kit | ND | 6.7 | 4.6 |
| Flt3 | ND | 3.6 | 11.3 |
| PDGFRβ | ND | 9.6 | 234 |
| Ron | ND | 3.0 | 124 |
| Tie-2 | ND | 1.1 | 14.3 |
| AXL | ND | ND | 7 |
| RET | ND | ND | 4.0 |
| ND: Not Determined |
Data for Compound 17l sourced from[4]. Data for Foretinib sourced from[5]. Data for Cabozantinib sourced from[3][7][8].
Experimental Protocols
The determination of kinase inhibitory activity is critical for characterizing novel therapeutic agents. Below is a representative protocol for an in vitro kinase inhibition assay, based on methodologies commonly used in the field.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g.,[1][2][3]triazolo[4,3-a]pyrazine derivatives, Foretinib, Cabozantinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)
-
384-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A 3-fold dilution series is standard. Subsequently, dilute these solutions into the kinase assay buffer to achieve a 4x final assay concentration. The final DMSO concentration in the assay should be kept at or below 1% to avoid enzyme inhibition.[9]
-
Assay Plate Setup: Add 5 µL of the 4x diluted test compounds or vehicle control (buffer with DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant kinase enzyme to a 4x working concentration in the kinase assay buffer. Add 5 µL of the diluted enzyme to each well. Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Prepare a 2x solution of the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase being tested.[9] Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Reaction Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Visualizations
Experimental Workflow for Kinase Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. carnabio.com [carnabio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
Essential Guide to the Safe Disposal of 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Proper Chemical Handling
This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Important Note on Material Safety Data: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine was not available. The following disposal procedures are based on the safety data for the closely related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, and general best practices for the disposal of heterocyclic, nitrogen-containing organic compounds. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Key Safety and Disposal Information
| Property | Summary of Recommendations |
| Primary Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[2][4] Use in a well-ventilated area, preferably under a chemical fume hood.[2][3] |
| Spill Cleanup | For dry spills, use dry clean-up procedures to avoid generating dust.[3] For wet spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] |
| Disposal of Unused Product | Dispose of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] |
| Contaminated Packaging Disposal | Dispose of as unused product in the same manner.[1] |
| Environmental Precautions | Do not allow the product to enter drains.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[2][4]
-
Conduct all operations involving the open chemical in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[2][3]
2. Waste Collection and Segregation:
-
Unused or waste 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine should be collected in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into the designated waste container.[3]
-
For a solution spill, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2] Scoop the absorbed material into the waste container.
-
Following the removal of the spilled material, decontaminate the area with a suitable solvent and wash the area with soap and water.
4. Container Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name: "Waste 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine" and any other identifiers required by your institution.
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's licensed hazardous waste disposal service.[1]
-
Provide the waste disposal service with all available safety information for the compound.
Essential Safety and Operational Guide for Handling 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
Essential Safety and Operational Guide for Handling 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (CAS No. 886886-04-0). The following procedures are based on the known profiles of structurally similar triazolopyrazine derivatives and established laboratory safety protocols.
Probable Hazard Profile
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5]
It is imperative to handle this compound with care, assuming it is acutely toxic.[6]
Quantitative Data Summary
The following table summarizes key quantitative information for 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and a close structural analog.
| Property | Value (3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine) | Value (3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride) |
| CAS Number | 886886-04-0[7] | 762240-92-6[5] |
| Molecular Formula | C₆H₁₀N₄[6] | C₆H₈ClF₃N₄[3] |
| Molecular Weight | 138.17 g/mol [6] | 228.60 g/mol [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.[8][9] The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a broad range of chemicals.[10] Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Eye and face protection should be worn at all times in the laboratory. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.[10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing paper.
-
Clean the weighing area and equipment thoroughly after use.
3. Dissolution and Transfer:
-
When dissolving the solid compound, add the solvent slowly to the solid to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Use a funnel for transferring solutions to prevent spills.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For a small solid spill, carefully sweep the material into a designated waste container, avoiding dust generation.[2]
-
For a small liquid spill, use an inert absorbent material to contain and clean up the spill.
-
Place all spill cleanup materials in a sealed bag for proper disposal.[11]
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, including weighing paper, gloves, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[1]
2. Unused Compound:
-
Do not dispose of the unused compound down the drain.
-
Treat unused or unwanted material as hazardous waste and dispose of it according to your institution's chemical waste disposal guidelines.
3. Contaminated Solvents:
-
Collect any solvents used to dissolve or rinse equipment that came into contact with the compound in a separate, labeled hazardous waste container for liquid chemical waste.
4. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, deface the label on the empty container before disposing of it in the regular trash, in accordance with institutional policies.
Workflow for Handling 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
Caption: Workflow for safe handling of the compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. capotchem.com [capotchem.com]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-trifluoro methyl-[1,2,4]triazole[4,3-a]piperazine hydrochloride , CasNo.762240-92-6 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]
- 6. 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | C6H10N4 | CID 51606505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHYL-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. westlab.com [westlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
